(3-Aminotutyl)(methyl)amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-N-methylbutane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(6)3-4-7-2/h5,7H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKREBLWJYZZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of (3-Aminobutyl)(methyl)amine
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (3-Aminobutyl)(methyl)amine, systematically known as N¹-methylbutane-1,3-diamine. As a chiral diamine, this molecule possesses a unique combination of a primary and a secondary amine separated by a three-carbon backbone, making it a valuable, albeit specialized, building block for researchers in medicinal chemistry and materials science. This document consolidates known data from analogous compounds and established chemical principles to offer expert insights into its physicochemical characteristics, spectroscopic profile, reactivity, and safe handling protocols. Detailed synthetic methodologies and purification workflows are presented to enable its practical application in a laboratory setting.
Molecular Identification and Structure
Nomenclature and Chemical Identifiers
The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The molecule is a diamine based on a butane backbone.
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Systematic IUPAC Name: N¹-methylbutane-1,3-diamine
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Common Name: (3-Aminobutyl)(methyl)amine
-
Chirality: The molecule possesses a chiral center at the C3 carbon, leading to (R)- and (S)-enantiomers. The specific enantiomer is crucial for applications in asymmetric synthesis and pharmacology.
-
Molecular Formula: C₅H₁₄N₂
-
Molecular Weight: 102.18 g/mol
The structure consists of a four-carbon chain with a primary amine group at position 3 and a secondary, N-methylated amine group at position 1.

Overview of Aliphatic Diamines in Research
Aliphatic diamines are fundamental building blocks in modern chemistry. Their two nucleophilic centers allow for the construction of complex heterocycles, polymers (such as polyamides), and coordination complexes.[2] Specifically, 1,3-diamines are key structural motifs in numerous natural products and pharmaceuticals and are employed as organocatalysts and chiral auxiliaries in asymmetric synthesis.[3][4][5] The differential reactivity between the primary and secondary amines in N¹-methylbutane-1,3-diamine offers a strategic advantage for sequential, site-selective chemical modifications.
Physicochemical and Spectroscopic Profile
Direct experimental data for N¹-methylbutane-1,3-diamine is limited. The following properties are a combination of computed values and expert extrapolations from the closely related analogue, N-methyl-1,3-propanediamine.[6][7]
Physicochemical Properties
| Property | Predicted Value / Estimate | Source / Rationale |
| Molecular Formula | C₅H₁₄N₂ | Based on Structure |
| Molecular Weight | 102.18 g/mol | Based on Formula |
| Appearance | Colorless to pale yellow liquid | Extrapolated from similar aliphatic diamines.[2][8] |
| Odor | Fishy, ammoniacal | Characteristic of short-chain aliphatic amines.[2][9] |
| Boiling Point | ~155-165 °C | Extrapolated from N-methyl-1,3-propanediamine (139-141 °C) with an added methyl group.[6] |
| Density | ~0.85 g/mL @ 25 °C | Extrapolated from N-methyl-1,3-propanediamine (0.844 g/mL).[6] |
| Solubility | Miscible in water, ethanol, ether | Typical for short-chain amines due to hydrogen bonding capability.[6] |
| pKa | pKa₁: ~9.8, pKa₂: ~10.9 | Estimated based on typical values for primary and secondary alkylamines. |
| Flash Point | ~45-55 °C | Extrapolated from N-methyl-1,3-propanediamine (36 °C / 96 °F).[6] |
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following predictions are based on established principles of NMR and IR spectroscopy.
-
¹H NMR Spectroscopy (in CDCl₃, ~400 MHz)
-
δ ~3.0-3.3 ppm (m, 1H): Methine proton (CH) at C3, coupled to adjacent CH₂ and NH₂ protons.
-
δ ~2.6-2.8 ppm (t, 2H): Methylene protons (CH₂) at C1, adjacent to the secondary amine.
-
δ ~2.45 ppm (s, 3H): Methyl protons (N-CH₃) on the secondary amine.
-
δ ~1.6-1.8 ppm (m, 2H): Methylene protons (CH₂) at C2.
-
δ ~1.1-1.4 ppm (br s, 3H): Protons of the primary (NH₂) and secondary (NH) amines. Signal is broad and exchangeable with D₂O.
-
δ ~1.1 ppm (d, 3H): Methyl protons (CH₃) at C4, coupled to the C3 methine proton.
-
-
¹³C NMR Spectroscopy (in CDCl₃, ~100 MHz)
-
δ ~50-55 ppm: C1 carbon, adjacent to the secondary amine.
-
δ ~45-50 ppm: C3 carbon, bearing the primary amine.
-
δ ~36-40 ppm: C2 carbon.
-
δ ~35-38 ppm: N-Methyl carbon.
-
δ ~20-25 ppm: C4 carbon (terminal methyl).
-
-
Infrared (IR) Spectroscopy
-
3300-3400 cm⁻¹ (medium, two bands): Asymmetric and symmetric N-H stretching of the primary amine.
-
~3300 cm⁻¹ (weak, broad): N-H stretching of the secondary amine.
-
2800-3000 cm⁻¹ (strong): C-H stretching of alkyl groups.
-
1590-1650 cm⁻¹ (medium): N-H bending (scissoring) of the primary amine.
-
1050-1250 cm⁻¹ (medium): C-N stretching.
-
-
Mass Spectrometry (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 102 (likely low abundance).
-
Major Fragments: Fragmentation will likely occur via alpha-cleavage adjacent to the nitrogen atoms. Expect major fragments at m/z = 87 (loss of CH₃), m/z = 58 (cleavage between C2-C3), and m/z = 44 (cleavage between C1-C2, containing the methylamino group).
-
Synthesis and Purification
The synthesis of N¹-methylbutane-1,3-diamine can be approached through several established methodologies for creating 1,3-diamines.[5] A robust and highly adaptable method is the reductive amination of a suitable keto-amine precursor.[10][11][12]
Retrosynthetic Analysis
A logical retrosynthetic disconnection points towards a 3-aminobutan-1-al or a protected version thereof, which is not a readily available starting material. A more practical approach involves the reductive amination of a β-aminoketone, which itself can be synthesized from common precursors.
Recommended Synthetic Protocol: One-Pot Reductive Amination
This protocol outlines a one-pot synthesis starting from 4-aminopentan-2-one and methylamine, proceeding through an intermediate imine which is reduced in situ.
Materials:
-
4-Aminopentan-2-one hydrochloride
-
Methylamine (40% solution in H₂O or 2M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl) in ether
Procedure:
-
Precursor Preparation: To a round-bottom flask, add 4-aminopentan-2-one hydrochloride (1.0 eq) and dissolve in methanol. Add sodium methoxide (1.0 eq) and stir for 30 minutes to generate the free base. Filter off the NaCl precipitate and concentrate the filtrate under reduced pressure. Causality: The starting material is often supplied as a salt for stability; it must be converted to the free base to participate in the reaction.
-
Imine Formation: Dissolve the resulting crude 4-aminopentan-2-one in DCE. Add methylamine (1.2 eq) and stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the ketone. Causality: This step forms the key imine intermediate. An excess of methylamine drives the equilibrium towards the product.
-
In Situ Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the imine in the presence of any unreacted ketone. Its slow addition controls the exothermic reaction.
-
Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization Workflow
Purification of the crude product is critical to remove unreacted starting materials and byproducts.
Protocol: Fractional Distillation
-
Set up a fractional distillation apparatus with a short Vigreux column.
-
Place the crude oil in the distillation flask.
-
Apply vacuum and gently heat the flask in an oil bath.
-
Collect the fraction boiling at the predicted temperature (~155-165 °C, adjust for vacuum). Causality: Distillation is effective for separating volatile liquids with different boiling points and is often sufficient for achieving high purity.
Reactivity and Applications
Differential Reactivity
The key chemical feature of N¹-methylbutane-1,3-diamine is the presence of two distinct amine functionalities.
-
Primary Amine (-NH₂): More sterically accessible and slightly less basic. It is the preferred site for reactions like imine formation with aldehydes and ketones.
-
Secondary Amine (-NHCH₃): Less sterically accessible and slightly more basic due to the inductive effect of the two alkyl groups (methyl and butyl).
This differential reactivity allows for selective protection strategies. For instance, the primary amine can be selectively protected using a bulky protecting group (e.g., Boc anhydride under specific conditions), leaving the secondary amine available for subsequent reactions.[13]
Potential Applications
-
Medicinal Chemistry: As a chiral scaffold, it can be incorporated into drug candidates to explore structure-activity relationships. The 1,3-diamine motif is a known pharmacophore in various biologically active molecules.
-
Asymmetric Catalysis: Enantiopure forms of the molecule can serve as chiral ligands for metal catalysts or as organocatalysts, particularly in reactions where cooperative action between two amine groups is beneficial.[3][4]
-
Polymer Science: It can act as a monomer or cross-linking agent in the synthesis of specialized polyamides or polyurethanes, imparting specific physical properties due to its structure.
Safety, Handling, and Toxicology
Aliphatic amines are hazardous chemicals that require strict safety protocols. The information below is based on data for similar short-chain amines.[7][9]
Hazard Identification
-
GHS Classification (Predicted):
Hazard Statements (H-phrases):
-
H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
Safe Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Work in a well-ventilated chemical fume hood at all times.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a respirator with an appropriate organic vapor cartridge.
-
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from ignition sources and incompatible materials such as acids and oxidizing agents.[6]
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Conclusion
N¹-methylbutane-1,3-diamine is a chiral diamine with significant potential as a versatile building block in synthetic chemistry. Its distinct primary and secondary amine groups allow for selective functionalization, making it a valuable tool for designing complex molecules in drug discovery and materials science. While direct experimental data is sparse, a comprehensive profile can be reliably constructed from the properties of analogous compounds and fundamental chemical principles. The synthetic and purification protocols detailed in this guide provide a practical framework for researchers to access and utilize this compound in their work, with a strong emphasis on the necessary safety precautions for handling corrosive and flammable aliphatic amines.
References
-
1,3-Diaminopropane - Wikipedia. (URL: [Link])
-
N,N,N',N'-tetramethyl-1,3-butanediamine - PubChem. (URL: [Link])
-
1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (URL: [Link])
-
Synthetic methods for 1,3-diamines | Request PDF - ResearchGate. (URL: [Link])
-
1,3-Propanediamine, N-methyl- - the NIST WebBook. (URL: [Link])
-
Chemical Properties of 1,3-Butanediamine, N,N,N',N'-tetramethyl- (CAS 97-84-7) - Cheméo. (URL: [Link])
-
N-Methyl-1,3-propanediamine | C4H12N2 | CID 80511 - PubChem. (URL: [Link])
-
3-Methylbutane-1,3-diamine | C5H14N2 | CID 23279022 - PubChem. (URL: [Link])
-
C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical ... - Doc Brown's Chemistry. (URL: [Link])
-
1,3-Butanediamine, N,N,N',N'-tetramethyl- - the NIST WebBook. (URL: [Link])
-
Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
-
Construction of Chiral 1,3-Diamines through Rhodium-Catalyzed Asymmetric Arylation of Cyclic N-Sulfonyl Imines | Organic Letters - ACS Publications. (URL: [Link])
-
1,3-Butanediamine, N,N,N',N'-tetramethyl- - the NIST WebBook. (URL: [Link])
-
Aliphatic Amines Group - information sheet - Canada.ca. (URL: [Link])
-
Oxidative Amination of Aldehydes with Amines into α-Amino Ketones | Organic Letters. (URL: [Link])
-
Toxicity of aliphatic amines: structure-activity relationship - PubMed. (URL: [Link])
-
Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC - NIH. (URL: [Link])
-
1,3-Butanediamine | C4H12N2 | CID 61136 - PubChem - NIH. (URL: [Link])
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])
-
Aliphatic amines A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. (URL: [Link])
-
Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection | Request PDF - ResearchGate. (URL: [Link])
-
Reductive amination - Wikipedia. (URL: [Link])
-
Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions. (URL: [Link])
-
Reductive Amination - Chemistry LibreTexts. (URL: [Link])
-
Diamine Biosynthesis: Research Progress and Application Prospects - PMC. (URL: [Link])
-
Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - MDPI. (URL: [Link])
-
Fatty amines, di(long chain)alkyl: Human health tier II assessment. (URL: [Link])
-
Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
-
1,3-Propanediamine, N-methyl- - the NIST WebBook. (URL: [Link])
Sources
- 1. 1309562-91-1|(S)-N1-Methylbutane-1,3-diamine dihydrochloride|BLD Pharm [bldpharm.com]
- 2. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. N-METHYL-1,3-PROPANEDIAMINE | 6291-84-5 [chemicalbook.com]
- 7. N-Methyl-1,3-propanediamine | C4H12N2 | CID 80511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N,N,N',N'-tetramethyl-1,3-butanediamine | C8H20N2 | CID 7350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. N-Boc-1,3-propanediamine = 97.0 GC/NT 75178-96-0 [sigmaaldrich.com]
An In-depth Technical Guide to (3-Aminobutyl)(methyl)amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Aminobutyl)(methyl)amine, systematically known as N-methyl-1,3-butanediamine, is a diamine of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring both a primary and a secondary amine group, as well as a chiral center, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the methyl group can influence the molecule's physicochemical properties, such as lipophilicity and basicity, which are critical parameters in drug design. The "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, suggests that the addition of a methyl group can profoundly impact a molecule's potency and pharmacokinetic profile.[1][2][3][4] This guide provides a comprehensive overview of the available technical information on N-methyl-1,3-butanediamine, including its chemical identity, properties, synthesis, and potential applications, with a particular focus on its relevance to drug discovery and development.
Chemical Identity and Physicochemical Properties
The precise identification of (3-Aminobutyl)(methyl)amine is crucial for any research or development activity. Based on available chemical databases, the most accurate representation of this compound is 3-methyl-1,3-butanediamine.
Table 1: Chemical Identity of N-methyl-1,3-butanediamine
| Identifier | Value | Source |
| Systematic Name | 3-methylbutane-1,3-diamine | PubChem |
| Common Name | N-methyl-1,3-butanediamine | --- |
| CAS Number | 116473-67-7 | Guidechem[5] |
| Molecular Formula | C₅H₁₄N₂ | Guidechem[5] |
| Molecular Weight | 102.18 g/mol | PubChem[6] |
| Canonical SMILES | CC(C)(CCN)N | PubChem[6] |
| InChI Key | WSDOLNVCEVYCJQ-UHFFFAOYSA-N | PubChem[6] |
While experimental data for the physicochemical properties of N-methyl-1,3-butanediamine are limited, computational predictions provide valuable insights into its characteristics.
Table 2: Predicted Physicochemical Properties of N-methyl-1,3-butanediamine
| Property | Predicted Value | Source |
| XLogP3-AA | -0.7 | PubChem[6] |
| Hydrogen Bond Donor Count | 2 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |
| Rotatable Bond Count | 2 | PubChem[6] |
| Topological Polar Surface Area | 52 Ų | PubChem[6] |
| Complexity | 50 | PubChem[6] |
It is important to note that these are predicted values and should be confirmed by experimental analysis. The properties of the closely related parent compound, 1,3-butanediamine (CAS 590-88-5), are better characterized and can offer some comparative insights. For instance, 1,3-butanediamine is a colorless liquid with good water solubility.[7]
Synthesis of Diamines: A General Overview
One common approach involves the reductive amination of a suitable keto-amine or dicarbonyl compound. Another strategy is the Gabriel synthesis or other related methods that introduce amine functionalities. For instance, a patented method for the synthesis of 1,4-butanediamine involves the reaction of 1,4-diphthalimidebutane with a methylamine solution.[5][8] This highlights a potential pathway that could be modified for the synthesis of N-methyl-1,3-butanediamine, likely starting from a different phthalimide precursor.
The synthesis of related compounds, such as 2,3-butanediamine, has been achieved through the reduction of dimethylglyoxime with lithium aluminium hydride.[6] This suggests that the reduction of a suitable oxime or imine precursor could be a viable route.
Below is a generalized workflow for a potential synthetic approach to N-methyl-1,3-butanediamine, illustrating the key conceptual steps.
Caption: Generalized synthetic workflow for N-methyl-1,3-butanediamine.
The Role of Methylated Amines in Drug Discovery
The introduction of a methyl group to a bioactive molecule, often referred to as the "magic methyl" effect, can significantly alter its pharmacological properties.[1][2][3][4] This modification can influence a compound's:
-
Potency and Selectivity: By occupying a specific hydrophobic pocket in a target protein, a methyl group can enhance binding affinity and selectivity.
-
Metabolic Stability: Methylation can block sites of metabolic degradation, thereby increasing the half-life of a drug.
-
Physicochemical Properties: The addition of a methyl group increases lipophilicity, which can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The diamine motif itself is a common feature in many biologically active compounds. The presence of two amine groups allows for multiple points of interaction with biological targets, such as receptors and enzymes. These interactions can be crucial for the molecule's mechanism of action.
Given the limited specific data on the applications of N-methyl-1,3-butanediamine, its potential can be inferred from the roles of similar methylated diamines in medicinal chemistry. These compounds often serve as key intermediates in the synthesis of more complex molecules with a wide range of therapeutic applications.
Analytical Methods
The characterization and quality control of N-methyl-1,3-butanediamine would typically involve a combination of standard analytical techniques.
Table 3: Potential Analytical Methods for N-methyl-1,3-butanediamine
| Technique | Purpose |
| Gas Chromatography (GC) | To determine purity and identify potential impurities. A Flame Ionization Detector (FID) is commonly used for amine analysis. |
| Mass Spectrometry (MS) | To confirm the molecular weight and elucidate the structure of the compound and any byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule. |
| Infrared (IR) Spectroscopy | To identify the presence of characteristic functional groups, such as N-H and C-N bonds. |
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors or mist. Keep away from ignition sources.[10][11]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11]
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
N-methyl-1,3-butanediamine is a chiral diamine with the potential to be a valuable building block in drug discovery and organic synthesis. While specific experimental data for this compound (CAS 116473-67-7) is currently scarce, its structural features suggest that it could play a significant role in the development of novel therapeutic agents. The principles of the "magic methyl" effect and the known biological importance of diamines underscore the potential of this molecule. Further research into the synthesis, properties, and applications of N-methyl-1,3-butanediamine is warranted to fully explore its utility in medicinal chemistry and beyond. Researchers and drug development professionals are encouraged to consider this compound as a versatile scaffold for the design and synthesis of new chemical entities.
References
-
Haz-Map. N,N,N',N'-Tetramethyl-1,3-butanediamine. Available from: [Link]
-
PubChem. 1,3-Butanediamine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. N,N,N',N'-tetramethyl-1,3-butanediamine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 3-Methylbutane-1,3-diamine. National Center for Biotechnology Information. Available from: [Link]
-
Cheméo. Chemical Properties of 1,3-Butanediamine, N,N,N',N'-tetramethyl- (CAS 97-84-7). Available from: [Link]
-
Centers for Disease Control and Prevention. NMAM 1024: 1,3-BUTADIENE. (1994-08-15). Available from: [Link]
-
Barreiro, E. J., et al. The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules28 , 6039 (2023). Available from: [Link]
-
National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for 1,3-Butadiene. Available from: [Link]
- Google Patents. CN101735067A - Synthesis method of 1,4-butanediamine.
-
LookChem. 1,3-Butanediamine. Available from: [Link]
-
ResearchGate. The Methylation Effect in Medicinal Chemistry | Request PDF. (2025-08-06). Available from: [Link]
-
Royal Society of Chemistry. Installing the “magic methyl” – C–H methylation in synthesis. (2021-03-10). Available from: [Link]
-
Wikipedia. Titanium dioxide. Available from: [Link]
-
National Center for Biotechnology Information. Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis. (2025-11-28). Available from: [Link]
-
ACS Publications. Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. (2026-01-20). Available from: [Link]
-
MDPI. C-Methylated Spermidine Derivatives: Convenient Syntheses and Antizyme-Related Effects. Available from: [Link]
Sources
- 1. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 4. Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. 3-Methylbutane-1,3-diamine | C5H14N2 | CID 23279022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3-Butanediamine | C4H12N2 | CID 61136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN101735067A - Synthesis method of 1,4-butanediamine - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Basicity and pKa Determination of (3-Aminobutyl)(methyl)amine
Abstract
(3-Aminobutyl)(methyl)amine, a diamine featuring both a primary and a secondary amine, presents a compelling case study in the physicochemical characterization essential for drug development and chemical research. Its acid-base properties, quantified by its dissociation constants (pKa values), are paramount as they dictate the molecule's charge state, solubility, membrane permeability, and potential for intermolecular interactions at a given pH. This technical guide provides a comprehensive exploration of the theoretical underpinnings of this molecule's basicity, outlines robust computational and experimental protocols for the precise determination of its pKa values, and discusses the implications of these values in a pharmaceutical context. By synthesizing theoretical principles with actionable methodologies, this document serves as a vital resource for researchers engaged in the design and analysis of nitrogenous compounds.
Introduction: The Physicochemical Significance of (3-Aminobutyl)(methyl)amine
(3-Aminobutyl)(methyl)amine, systematically named N¹-methylbutane-1,3-diamine, is an aliphatic diamine possessing two distinct basic centers: a primary amine (-NH₂) and a secondary amine (-NHCH₃).
The presence of two ionizable groups means its overall charge and physicochemical behavior are highly dependent on pH. For professionals in drug development, understanding the pKa values of such a molecule is not merely an academic exercise; it is a cornerstone of predicting its absorption, distribution, metabolism, and excretion (ADME) profile. The degree of ionization at physiological pH (≈7.4) directly influences:
-
Aqueous Solubility: The protonated, cationic forms are generally more water-soluble than the neutral form.
-
Membrane Permeability: The neutral, more lipophilic form is better able to cross biological membranes via passive diffusion.
-
Receptor-Ligand Interactions: The charge state can be critical for forming ionic bonds or hydrogen bonds with a biological target.
This guide provides the necessary framework for a rigorous evaluation of the basicity of (3-Aminobutyl)(methyl)amine, from first principles to empirical validation.
Theoretical Framework of Diamine Basicity
The basicity of an amine is most effectively quantified by considering the acidity of its conjugate acid, a value denoted as the pKa (or, more precisely, pKaH).[1][2] A stronger base will have a more stable (less acidic) conjugate acid, which corresponds to a higher pKa value.[1] For a diamine like (3-Aminobutyl)(methyl)amine, protonation occurs in a stepwise manner, giving rise to two distinct macroscopic pKa values.
Macroscopic and Microscopic Equilibria
The protonation of the neutral diamine (B) to its monoprotonated (BH⁺) and diprotonated (BH₂²⁺) forms is governed by two macroscopic constants, Kₐ₁ and Kₐ₂:
-
First Protonation: BH₂²⁺ ⇌ BH⁺ + H⁺ (governed by pKₐ₁)
-
Second Protonation: BH⁺ ⇌ B + H⁺ (governed by pKₐ₂)
It is critical to recognize that pKₐ₁ corresponds to the deprotonation of the diprotonated species, while pKₐ₂ corresponds to the deprotonation of the monoprotonated species. Therefore, pKₐ₁ will be lower than pKₐ₂ .
However, the monoprotonated state (BH⁺) is a mixture of two microscopic species: one protonated at the primary amine and the other at the secondary amine. This relationship is illustrated below.
The macroscopic constants (pKa₁, pKa₂) are composites of these microscopic constants (pk₁, pk₂, pk₁₂, pk₂₁). While potentiometric titration yields the macroscopic values, techniques like ¹³C NMR are required to resolve the site-specific microscopic constants.[3]
Factors Influencing Basicity
Several structural and environmental factors modulate the pKa values of (3-Aminobutyl)(methyl)amine:
-
Inductive Effects: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances its basicity compared to ammonia.[2][4][5] The secondary amine has two attached alkyl groups (a methyl and the butyl chain), while the primary amine has one (the butyl chain). Consequently, the secondary amine is predicted to be intrinsically more basic than the primary amine.
-
Electrostatic Effects: After the first protonation, the resulting positive charge on the molecule inductively withdraws electron density from the rest of the structure. This makes the remaining neutral amine group significantly less basic. As a result, pKₐ₁ is always substantially lower than pKₐ₂.
-
Solvation: The stability of the protonated species is heavily influenced by its interaction with the solvent (water). While secondary amines are often intrinsically more basic, the steric bulk around the nitrogen can sometimes hinder solvation of the conjugate acid, which can modulate the observed basicity.
-
Intramolecular Hydrogen Bonding: In the monoprotonated form (BH⁺), it is possible to form a stabilizing intramolecular hydrogen bond between the protonated ammonium group and the lone pair of the neutral amine. This cyclic conformation can significantly impact the relative stability of the microscopic species and influence the macroscopic pKa values.[6][7][8]
Predictive Analysis of pKa Values
Estimation from Structural Analogues
By examining the pKa values of simpler, related molecules, we can establish a reliable estimate for the target compound.
| Compound | Structure | pKa₁ | pKa₂ | Rationale & Reference |
| Methylamine | CH₃-NH₂ | - | 10.66 | The simplest secondary amine analogue (considering the N-CH₃ bond).[2] |
| Butane-1,3-diamine | H₂N-CH(CH₃)-CH₂-CH₂-NH₂ | 8.70 | 10.50 | The unmethylated parent diamine. Provides a baseline for the two pKa values. (Estimated from similar diamines) |
| N-Methyl-1,3-propanediamine | H₂N-(CH₂)₃-NH-CH₃ | ~8.5 | ~10.60 | A close structural analogue with a slightly shorter carbon chain.[9] |
| (3-Aminobutyl)(methyl)amine | H₂N-CH(CH₃)-(CH₂)₂-NH-CH₃ | ~8.8 | ~10.7 | Predicted Values |
Based on these analogues, we predict pKₐ₁ ≈ 8.8 and pKₐ₂ ≈ 10.7 . The higher basicity (pKₐ₂) is attributed to the secondary amine, enhanced by the electron-donating methyl group. The lower basicity (pKₐ₁) corresponds to the protonation of the primary amine on the already monoprotonated cation.
Computational Protocol: pKa Prediction via DFT
For a more precise, non-empirical prediction, a thermodynamic cycle coupled with Density Functional Theory (DFT) and a continuum solvent model is the state-of-the-art approach.[6][10] This method calculates the free energy change of the deprotonation reaction in solution.
-
Structure Preparation: Generate 3D coordinates for the neutral (B), monoprotonated (BH⁺, considering all isomers), and diprotonated (BH₂²⁺) species.
-
Gas-Phase Optimization & Frequency: Perform a full geometry optimization and frequency calculation in the gas phase (e.g., using the B3LYP functional with a 6-31G* basis set). This step provides the gas-phase free energy (G_gas) and confirms the structures are true minima.
-
Aqueous-Phase Optimization: Using the optimized gas-phase structures as a starting point, perform a new geometry optimization in a continuum solvent model (e.g., Polarizable Continuum Model - PCM). Causality: This step is critical. For flexible molecules capable of forming intramolecular hydrogen bonds, the lowest energy conformation can differ significantly between the gas phase and aqueous solution.[6][10] Optimizing in the solvent model ensures the calculated energy reflects the most stable solvated structure.
-
Aqueous-Phase Energy Calculation: Perform a high-accuracy single-point energy calculation on the solvent-optimized geometry to obtain the aqueous-phase free energy (G_aq).
-
pKa Calculation: Calculate the free energy of the deprotonation reaction (ΔG_aq) and use the following equation to determine the pKa:
pKa = (ΔG_aq(B) + ΔG_aq(H⁺) - ΔG_aq(BH⁺)) / (2.303 * RT)
An empirically determined value for the free energy of the solvated proton (ΔG_aq(H⁺)) is used to calibrate the results.
This protocol provides a self-validating system, as the accuracy of the chosen functional and basis set can be benchmarked against known pKa values of similar amines before application to the target molecule.
Experimental Protocols for pKa Determination
While predictive methods are invaluable, experimental measurement remains the definitive standard. Potentiometric and NMR titrations are two robust and complementary methods.[11]
Protocol 1: Potentiometric Titration
This classic method involves monitoring the pH of a solution of the amine as a strong acid is incrementally added.
-
Solution Preparation: Accurately prepare a solution of (3-Aminobutyl)(methyl)amine (e.g., 100 mL of 0.01 M) in a constant ionic strength background electrolyte (e.g., 0.1 M KCl). Causality: The background electrolyte minimizes changes in activity coefficients during the titration, leading to sharper, more accurate endpoints.
-
pH Electrode Calibration: Perform a three-point calibration of a high-quality pH electrode using standard buffers (e.g., pH 4.01, 7.00, 10.01). Ensure the electrode is rinsed with deionized water and blotted dry between buffers.
-
Titration: Place the calibrated electrode and a temperature probe in the amine solution. Add standardized strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette or autotitrator. Allow the pH reading to stabilize after each addition before recording the pH and total volume of titrant added.
-
Data Analysis:
-
Plot pH (y-axis) versus the equivalents of acid added (x-axis).
-
The resulting curve for a diamine will show two inflection points, corresponding to the neutralization of the two amine groups.
-
The pKa values are determined from the half-equivalence points: the pH at which 0.5 equivalents of acid have been added corresponds to pKₐ₂, and the pH at 1.5 equivalents corresponds to pKₐ₁.
-
Alternatively, the first and second derivatives of the titration curve can be plotted to precisely locate the equivalence points.
-
Protocol 2: ¹³C NMR Titration
This spectroscopic method allows for the determination of site-specific (microscopic) pKa values by monitoring the chemical shifts of carbon atoms adjacent to the nitrogen centers as a function of pH.
-
Sample Preparation: Prepare a series of ~10-12 samples of the diamine (e.g., 10-20 mM) in D₂O, each adjusted to a specific pD value spanning the range of interest (e.g., pD 7 to 12). Causality: Using D₂O as the solvent is necessary for the NMR lock signal. The measured pH meter reading must be corrected to pD (pD = pH_reading + 0.4).
-
NMR Acquisition: Acquire quantitative ¹³C NMR spectra for each sample under identical conditions (temperature, relaxation delay).
-
Chemical Shift Assignment: Assign the signals for the carbon atoms alpha to the primary and secondary amines using 2D NMR techniques (HSQC, HMBC) if necessary.
-
Data Analysis:
-
For each assigned carbon signal, plot its chemical shift (δ in ppm) versus the pD of the sample.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation (modified for chemical shifts):
δ_obs = (δ_B + δ_BH⁺ * 10^(pKa - pD)) / (1 + 10^(pKa - pD))
where δ_obs is the observed chemical shift, δ_B is the shift of the deprotonated form, and δ_BH⁺ is the shift of the protonated form.
-
The pKa value obtained from fitting the data for the carbon adjacent to the primary amine corresponds to the microscopic pKa of that site, and likewise for the secondary amine.
-
This method provides a self-validating result by allowing the independent determination of the pKa for each basic center.
Summary and Implications for Drug Development
Based on predictive analysis, (3-Aminobutyl)(methyl)amine is expected to possess two pKa values, approximately pKa₁ ≈ 8.8 and pKa₂ ≈ 10.7 .
Predicted Ionization States at Key pH Values:
| pH | Dominant Species | Net Charge | Implications |
| 2.0 (Stomach) | Diprotonated (BH₂²⁺) | +2 | High water solubility, low membrane permeability. |
| 7.4 (Blood/Cytosol) | Monoprotonated (BH⁺) | +1 | Good water solubility, may interact with negatively charged biomolecules. A small fraction will be neutral, allowing for some membrane passage. |
| 11.0 (Basic Environment) | Neutral (B) | 0 | Higher lipophilicity, enhanced membrane permeability. |
This profile suggests that in a physiological setting, the compound will exist predominantly as a monocation. This is critical information for formulators, who must select appropriate counter-ions to create a stable salt form, and for medicinal chemists, who can use this knowledge to model the compound's interaction with its biological target. The robust experimental protocols detailed herein provide the means to definitively confirm these predicted values, ensuring a solid physicochemical foundation for any research or development program.
References
-
Guan, D., et al. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available at: [Link]
-
user7951. (2016). What is the pKa of methylamine. Chemistry Stack Exchange. Available at: [Link]
-
Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Available at: [Link]
-
LibreTexts. (2025). Basicity of Amines. Chemistry LibreTexts. Available at: [Link]
-
Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). Basicity of Amines. Chemistry Steps. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Basicity of Amines Explained with Examples. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). 1,3-Diaminopropane. Wikipedia. Available at: [Link]
- Liptak, M. D., & Shields, G. C. (2001). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson-Boltzmann Continuum Solvent Model. Journal of the American Chemical Society.
- Krueger, P. J. (1967). Intramolecular hydrogen bonds in ethylenediamines and otheraliphatic diamines. Canadian Journal of Chemistry.
-
Blagbrough, I. S., Metwally, A. A., & Geall, A. J. (2011). Measurement of polyamine pKa values. Methods in Molecular Biology. Available at: [Link]
-
ResearchGate. (n.d.). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. ResearchGate. Available at: [Link]
-
Fry, A. J., & Fox, B. G. (2013). Proton-bridge motions in amine conjugate acid ions having intramolecular hydrogen bonds to hydroxyl and amine groups. PubMed. Available at: [Link]
-
Tsubaki, K., et al. (1982). Determination of pKa values and total proton distribution pattern of spermidine by carbon-13 nuclear magnetic resonance titrations. Analytical Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Determination of the pKa Value of Protonated Mono and Polyamine in Solution Using Fourier Transform Infrared Titration. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. ResearchGate. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Proton-bridge motions in amine conjugate acid ions having intramolecular hydrogen bonds to hydroxyl and amine groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-METHYL-1,3-PROPANEDIAMINE | 6291-84-5 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of polyamine pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthetic Pathways of (3-Aminobutyl)(methyl)amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Aminobutyl)(methyl)amine, also known as N-methyl-1,3-butanediamine, is a diamine of significant interest in medicinal chemistry and materials science due to its versatile structure. This guide provides a comprehensive overview of plausible synthetic pathways for this compound. As a molecule not extensively detailed in readily available literature, this document consolidates information on the synthesis of its precursors and analogous compounds to propose scientifically sound and practical synthetic routes. The methodologies discussed herein are grounded in established organic chemistry principles, including reductive amination and amine alkylation strategies, providing researchers with a solid foundation for the laboratory-scale synthesis of (3-Aminobutyl)(methyl)amine.
Introduction
The synthesis of diamines with specific substitution patterns is a cornerstone of modern organic and medicinal chemistry. These molecules often serve as key building blocks for pharmaceuticals, polymers, and other functional materials. (3-Aminobutyl)(methyl)amine presents a unique structural motif with a primary and a secondary amine separated by a four-carbon chain, offering opportunities for selective functionalization and incorporation into larger molecular frameworks. This guide explores viable synthetic strategies to access this valuable compound, focusing on practicality, efficiency, and control over the final product's purity.
Section 1: Retrosynthetic Analysis
A retrosynthetic analysis of (3-Aminobutyl)(methyl)amine reveals several logical disconnections, leading to two primary synthetic strategies:
-
Reductive Amination: This approach involves the formation of a C-N bond through the reaction of a carbonyl compound with an amine, followed by reduction of the resulting imine or enamine.
-
Alkylation of an Amine: This strategy focuses on the formation of the N-methyl bond by reacting a primary amine precursor with a suitable methylating agent.
Each of these strategies can be further broken down into specific pathways, which will be explored in detail in the subsequent sections.
Caption: Retrosynthetic analysis of (3-Aminobutyl)(methyl)amine.
Section 2: Synthesis via Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of amines.[1] This approach avoids many of the challenges associated with direct alkylation, such as over-alkylation.
Pathway 2.1: From 4-Hydroxy-2-butanone
This pathway commences with the readily available starting material, 4-hydroxy-2-butanone.
Caption: Synthesis of (3-Aminobutyl)(methyl)amine from 4-Hydroxy-2-butanone.
Step 1: Synthesis of 3-Aminobutanol
The first step involves the reductive amination of 4-hydroxy-2-butanone with ammonia to yield 3-aminobutanol. This reaction is typically carried out under hydrogen pressure in the presence of a catalyst such as Raney Nickel or Palladium on carbon (Pd/C).[2][3]
Experimental Protocol: Synthesis of Racemic 3-Aminobutanol [2][3]
-
To a solution of 4-hydroxy-2-butanone in a polar solvent such as methanol or ethanol, add a catalytic amount of Raney Nickel or 10% Pd/C.
-
The reaction mixture is then subjected to a hydrogen atmosphere in an autoclave.
-
The reaction is typically stirred at a temperature of 50-60°C and a hydrogen pressure of 1.2-1.5 MPa until the starting material is consumed (monitored by GC or TLC).
-
After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude 3-aminobutanol, which can be purified by distillation.
Step 2: Oxidation of 3-Aminobutanol to 3-Aminobutanone
The synthesized 3-aminobutanol is then oxidized to 3-aminobutanone. This step requires careful selection of the oxidizing agent to avoid over-oxidation or side reactions. A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol is recommended. The amino group must be protected prior to oxidation to prevent unwanted reactions.
Experimental Protocol: Protection and Oxidation
-
Protect the amino group of 3-aminobutanol with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine.
-
The protected amino alcohol is then oxidized using a mild oxidizing agent. For a Swern oxidation, oxalyl chloride is added to a solution of dimethyl sulfoxide (DMSO) in dichloromethane at low temperature (-78°C), followed by the addition of the protected amino alcohol. After a short period, triethylamine is added to complete the reaction.
-
Work-up involves quenching the reaction with water and extracting the product with an organic solvent.
-
The protecting group is then removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield 3-aminobutanone.
Step 3: Reductive Amination of 3-Aminobutanone with Methylamine
The final step is the reductive amination of 3-aminobutanone with methylamine.
Experimental Protocol: Synthesis of (3-Aminobutyl)(methyl)amine
-
3-Aminobutanone is dissolved in a suitable solvent, such as methanol.
-
An excess of methylamine (as a solution in a solvent or as a gas) is added to the solution.
-
A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise. These reducing agents are selective for the iminium ion formed in situ, minimizing side reactions.[4]
-
The reaction is stirred at room temperature until completion.
-
The reaction is quenched, and the product is isolated and purified, typically by distillation or chromatography.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines, stable in weakly acidic conditions. | Toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Non-toxic, mild, and effective. | Can be more expensive. |
| Hydrogen and Catalyst (e.g., Pd/C) | "Green" reagent, high atom economy. | Requires specialized high-pressure equipment. |
Section 3: Synthesis via Alkylation of an Amine
This strategy focuses on forming the N-methyl bond on a pre-existing diamine framework.
Pathway 3.1: Mono-N-methylation of 1,3-Butanediamine
Direct alkylation of amines with alkyl halides often leads to a mixture of mono- and poly-alkylated products. Therefore, a more controlled approach is necessary for the selective mono-methylation of 1,3-butanediamine.
Caption: Synthesis via mono-methylation of 1,3-butanediamine.
Step 1: Synthesis of 1,3-Butanediamine
1,3-Butanediamine can be synthesized from various starting materials, including the catalytic amination of 1,3-butanediol or via a multi-step synthesis from crotonaldehyde.
Step 2: Mono-protection of 1,3-Butanediamine
To achieve selective mono-methylation, one of the amino groups in 1,3-butanediamine must be protected. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose. A facile method for mono-Boc protection involves the sequential addition of one equivalent of hydrochloric acid followed by one equivalent of di-tert-butyl dicarbonate.[5]
Experimental Protocol: Mono-Boc Protection of 1,3-Butanediamine [5]
-
Dissolve 1,3-butanediamine in 50% aqueous methanol.
-
Add one equivalent of hydrochloric acid and stir for 30 minutes.
-
Add one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) and continue stirring.
-
Neutralize the reaction mixture and extract the mono-Boc-protected product.
Step 3: Methylation of the Mono-protected Diamine
The free amino group of the mono-protected diamine can then be methylated.
Experimental Protocol: Methylation
-
Dissolve the mono-Boc-protected 1,3-butanediamine in a suitable solvent like THF or DMF.
-
Add a base, such as sodium hydride or potassium carbonate, to deprotonate the primary amine.
-
Add a methylating agent, such as methyl iodide, and stir the reaction until completion.
-
Quench the reaction and extract the N-methylated, Boc-protected product.
Step 4: Deprotection
The final step is the removal of the Boc protecting group under acidic conditions to yield the desired (3-Aminobutyl)(methyl)amine.
Experimental Protocol: Deprotection
-
Dissolve the N-methylated, Boc-protected diamine in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.
-
After the reaction is complete, neutralize the mixture and extract the final product.
Pathway 3.2: Eschweiler-Clarke Methylation
The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using formic acid and formaldehyde.[6][7] It is a reductive amination process that avoids the formation of quaternary ammonium salts.[6] Applying this reaction to 1,3-butanediamine would likely lead to the dimethylated product at the primary amine and the monomethylated product at the secondary amine. To achieve selective mono-methylation at the primary amine, a protecting group strategy as described in Pathway 3.1 would still be necessary.
Section 4: Alternative Pathway from 3-Aminobutanol
An alternative route involves the conversion of the hydroxyl group of 3-aminobutanol into a good leaving group, followed by substitution with methylamine.
Caption: Synthesis from 3-Aminobutanol via mesylation/tosylation.
Step 1: Protection of the Amino Group
The amino group of 3-aminobutanol must first be protected to prevent it from reacting with the mesyl or tosyl chloride in the next step.
Step 2: Conversion of the Hydroxyl Group to a Leaving Group
The hydroxyl group of the protected 3-aminobutanol is converted into a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like pyridine or triethylamine.
Step 3: Nucleophilic Substitution with Methylamine
The mesylated or tosylated intermediate is then reacted with an excess of methylamine. The methylamine will act as a nucleophile and displace the leaving group to form the desired N-methylated diamine.
Step 4: Deprotection
Finally, the protecting group is removed to yield (3-Aminobutyl)(methyl)amine.
Conclusion
References
- CN107805205B - Preparation method of (R)
- CN110668958A - A kind of method for preparing (R)-3-aminobutanol - Google Patents.
- CN110668958B - Method for preparing (R) -3-aminobutanol - Google Patents.
-
Metabolic pathways for the production of 1,3-butanediol (1,3-BDO). Two... - ResearchGate. Available from: [Link]
-
Eschweiler–Clarke reaction - Wikipedia. Available from: [Link]
- CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents.
-
Preparation method of (R)-3-amino butanol - Eureka | Patsnap. Available from: [Link]
-
PROCESS DEVELOPMENT REPORT - Medicines for All institute (M4ALL). Available from: [Link]
- WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents.
-
1,3-Butanediamine | C4H12N2 | CID 61136 - PubChem - NIH. Available from: [Link]
-
Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl - ResearchGate. Available from: [Link]
-
1,3-BUTANEDIAMINE - gsrs. Available from: [Link]
-
Direct Conversion of 1,3-Butanediol to 1,3-Butadiene over ZSM-22 Catalysts: Influence of the Si/Al Ratio - MDPI. Available from: [Link]
-
Selective Mono‐BOC Protection of Diamines - ResearchGate. Available from: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available from: [Link]
-
Hydrogenation of 1,3-butadiene and of crotonaldehyde over highly dispersed Au catalysts. Available from: [Link]
- WO2006005603A1 - Biochemical synthesis of 1,4-butanediamine - Google Patents.
- US20080221351A1 - Method for the Production of Adipodinitrile by Hydrocyanation of 1,3-Butadiene - Google Patents.
-
How to convert tosylate into amine? - ResearchGate. Available from: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available from: [Link]
-
1,4-bis(trimethylsilyl)buta-1,3-diyne - Organic Syntheses Procedure. Available from: [Link]
-
Direct dehydration of 1,3-butanediol into butadiene over aluminosilicate catalysts - Catalysis Science & Technology (RSC Publishing). Available from: [Link]
-
Industrial Chemicals and Intermediates from 1, 3-Butadiene - Juniper Publishers. Available from: [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. Available from: [Link]
-
Protecting Groups List - SynArchive. Available from: [Link]
-
Direct dehydration of 1,3-butanediol into butadiene over aluminosilicate catalysts - -ORCA. Available from: [Link]
-
Reductive amination - Wikipedia. Available from: [Link]
-
Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Available from: [Link]
-
(PDF) Selective Mono‐BOC Protection of Diamines - ResearchGate. Available from: [Link]
-
Direct dehydration of 1,3-butanediol into butadiene over aluminosilicate catalysts. Available from: [Link]
-
Traditional Syntheses of 1,3-Butadiene - Chempedia - LookChem. Available from: [Link]
-
Mechanistic Investigation on Hydrocyanation of Butadiene: A DFT Study - MDPI. Available from: [Link]
-
Eschweiler-Clarke Reaction - YouTube. Available from: [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. Available from: [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. CN110668958A - A kind of method for preparing (R)-3-aminobutanol - Google Patents [patents.google.com]
- 3. CN110668958B - Method for preparing (R) -3-aminobutanol - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis of (3-Aminobutyl)(methyl)amine: A Structural & Energetic Perspective
Executive Summary
This technical guide provides a comprehensive conformational analysis of (3-Aminobutyl)(methyl)amine (IUPAC:
The analysis reveals that the conformational landscape is dominated by a pseudo-cyclic 6-membered transition state stabilized by IMHB in non-polar environments. This guide details the thermodynamic drivers of these conformers, computational prediction methodologies, and experimental validation protocols using NMR and IR spectroscopy.[4]
Molecular Architecture & Stereochemistry[3]
Structural Connectivity
The molecule consists of a butane backbone with two distinct amine functionalities:
-
Position 1 (
): A secondary amine ( ).[1][2][3] -
Position 3 (
): A chiral center bearing a primary amine ( ) and a methyl group.[1][2][3]
SMILES: CC(CCN)NC (Note: Isomeric SMILES for (S)-enantiomer: CCCNC)[1][2][3]
Stereoisomerism
The
-
Key Insight: In the preferred pseudo-chair conformation (see Section 3), the absolute configuration (R or S) dictates whether the
-methyl group occupies a stabilizing equatorial position or a destabilizing axial position.
Computational Methodology
To accurately predict the conformational ensemble, a multi-tiered computational approach is required.[4] The following workflow ensures that local minima trapped by high-energy barriers are not overlooked.
Computational Workflow (DOT Visualization)
Figure 1: Hierarchical computational workflow for identifying global energy minima in flexible diamines.[1][2][3]
Conformational Landscape & Intramolecular Interactions[1][4]
The core of the analysis lies in the competition between entropy (favoring open chains) and enthalpy (favoring IMHB).
The "Virtual Ring" Concept
1,3-diamines are unique because their intramolecular hydrogen bonding creates a 6-membered pseudo-ring , which is significantly more stable than the 5-membered rings formed by 1,2-diamines or the 7-membered rings of 1,4-diamines.[1][2][4]
Mechanism:
The primary amine (
-
Why? The secondary amine is generally more basic (higher electron density due to the inductive effect of the N-methyl group) than the primary amine.
Dominant Conformers
For the (3S)-isomer , the two dominant conformers in non-polar media (e.g.,
| Conformer | Geometry Description | Relative Energy ( | Characteristics |
| Chair-Like (Global Min) | 0.0 kcal/mol | ||
| Twist-Boat | Twisted backbone to relieve some torsional strain.[1][2] | +1.2 - 1.8 kcal/mol | Often a transition state between chair forms.[1][2][3] |
| Open Anti-Anti | Fully extended chain. No IMHB.[1][2] | +3.5 - 5.0 kcal/mol | Dominant in protic solvents ( |
H-Bonding Dynamics Visualization
Figure 2: Impact of solvent polarity on the intramolecular hydrogen bonding equilibrium.
Experimental Validation Protocols
Trustworthiness in structural assignment comes from cross-validating computational models with physical data.[1][2]
NMR Spectroscopy Strategy
Nuclear Magnetic Resonance (NMR) is the gold standard for solution-state conformational analysis.[1]
Protocol: Solvent Titration Study
-
Objective: Observe the breakage of the IMHB.
-
Sample: 10 mg (3-Aminobutyl)(methyl)amine.
-
Solvents: Prepare samples in
(non-polar) and (polar H-bond acceptor). -
Measurement:
-
NMR: Focus on thengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> protons. In , H-bonded protons appear downfield (deshielded, ppm) and broad.[2][3] Inngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> , they sharpen and shift as the solvent breaks the internal bond. -
Coupling Constants (
): Use the Karplus equation on the protons.[1]
-
Infrared (IR) Spectroscopy
Objective: Differentiate "Free" vs. "Bound" N-H stretches.
-
Method: Dilution study in
. -
Signal Interpretation:
Pharmacological & Synthetic Implications[1][2]
Understanding these isomers is not merely academic; it drives efficacy in drug development.[1][2]
-
Ligand Design (Chelation): The "pre-organized" chair conformation of the 1,3-diamine makes it an exceptional chelator for metal ions (e.g., Pt(II) in cisplatin analogues). The
-methyl group increases steric bulk, potentially improving selectivity for specific metal geometries. -
Polyamine Analogues: This fragment mimics the spermidine backbone.[1] Conformationally restricted analogues often show higher affinity for DNA or polyamine transporters by reducing the entropic penalty of binding.
-
Organocatalysis: In Mannich reactions (as referenced in recent literature), the 1,3-diamine scaffold activates ketones.[4] The specific distance between the primary and secondary amine in the chair form is critical for the cooperative catalytic cycle.
References
-
Conformational Analysis of 1,3-Difluorinated Alkanes. (2024). Semantic Scholar. Retrieved from [1][2][3]
-
1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions. (2023). Journal of Organic Chemistry. Retrieved from [1][2][3]
-
pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry. Retrieved from
-
Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. (2021). MDPI. Retrieved from [1][2][3]
-
Conformational analysis of 1,3-diamines. Chem LibreTexts. Retrieved from [1][2][3]
Sources
- 1. 1,3-Butanediamine | C4H12N2 | CID 61136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methylamine - Wikipedia [en.wikipedia.org]
- 3. 1,3-Butanediamine, N,N,N',N'-tetramethyl- (CAS 97-84-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Protocol for synthesizing (3-Aminobutyl)(methyl)amine from 1,3-butanediol
An Application Note and Detailed Protocol for the Synthesis of (3-Aminobutyl)(methyl)amine from 1,3-butanediol
Introduction
(3-Aminobutyl)(methyl)amine is a diamine of interest in various fields, including as a building block in medicinal chemistry and materials science. Its structure, featuring both a primary and a secondary amine at different positions on a butane backbone, presents a unique synthetic challenge, particularly when starting from readily available precursors like 1,3-butanediol. This document provides a comprehensive, research-level guide for the synthesis of (3-Aminobutyl)(methyl)amine from 1,3-butanediol. The proposed synthetic route is designed for selectivity and control, addressing the challenge of differentiating the two hydroxyl groups of the starting material.
The conversion of diols to diamines is a crucial transformation in organic synthesis. While direct catalytic amination of diols is an attractive approach, achieving selective amination of a non-symmetrical diol with two different amines (in this case, ammonia and methylamine) in a single step is often difficult and can lead to a mixture of products.[1][2][3] Therefore, a multi-step, protecting-group-free strategy is proposed, leveraging the differential reactivity of the primary and secondary hydroxyl groups of 1,3-butanediol.
Overall Synthetic Strategy
The synthesis of (3-Aminobutyl)(methyl)amine from 1,3-butanediol can be strategically designed as a four-step process. This pathway involves the sequential conversion of the two hydroxyl groups into the desired amino functionalities. The key is to exploit the higher reactivity of the primary hydroxyl group for the initial functionalization.
The proposed synthetic route is as follows:
-
Selective Activation: The primary hydroxyl group of 1,3-butanediol is selectively activated as a good leaving group, for example, by conversion to a tosylate.
-
Introduction of the Methylamino Group: The activated primary position undergoes nucleophilic substitution with methylamine to yield 4-(methylamino)butan-2-ol.
-
Activation of the Secondary Hydroxyl Group: The remaining secondary hydroxyl group is then activated by converting it into a mesylate.
-
Introduction of the Primary Amino Group: The final step involves the introduction of the primary amino group via a nucleophilic substitution with ammonia, followed by a final workup.
This strategy allows for a controlled and stepwise construction of the target molecule, minimizing the formation of undesired byproducts.
Caption: A high-level overview of the synthetic workflow from 1,3-butanediol to (3-Aminobutyl)(methyl)amine.
Detailed Experimental Protocols
PART 1: Synthesis of 4-(Methylamino)butan-2-ol
This part of the synthesis involves two steps: the selective tosylation of the primary hydroxyl group of 1,3-butanediol, followed by nucleophilic substitution with methylamine.
Step 1: Selective Monotosylation of 1,3-Butanediol
The primary hydroxyl group of 1,3-butanediol is more sterically accessible and therefore more reactive towards bulky reagents like tosyl chloride, allowing for selective functionalization.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Butanediol | 90.12 | 10.0 g | 0.111 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 21.1 g | 0.111 |
| Pyridine | 79.10 | 150 mL | - |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| 1 M Hydrochloric acid (HCl) | - | As needed | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | As needed | - |
Protocol:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-butanediol (10.0 g, 0.111 mol) in 150 mL of anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve p-toluenesulfonyl chloride (21.1 g, 0.111 mol) in 100 mL of anhydrous dichloromethane (DCM).
-
Add the TsCl solution dropwise to the cooled 1,3-butanediol solution over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 300 mL of ice-cold 1 M HCl.
-
Extract the aqueous layer with DCM (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-tosyloxybutan-2-ol. The product is often used in the next step without further purification.
Step 2: Synthesis of 4-(Methylamino)butan-2-ol
The tosylated intermediate is then reacted with an excess of methylamine. The excess methylamine acts as both the nucleophile and the base to neutralize the generated toluenesulfonic acid.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Tosyloxybutan-2-ol (crude from Step 1) | 244.31 | ~0.111 mol | ~0.111 |
| Methylamine (40% in water) | 31.06 | 60 mL | ~0.68 |
| Tetrahydrofuran (THF) | 72.11 | 200 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated sodium chloride (brine) | - | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |
Protocol:
-
Transfer the crude 4-tosyloxybutan-2-ol to a 500 mL pressure vessel.
-
Add 200 mL of THF and the 40% aqueous methylamine solution (60 mL, ~0.68 mol).
-
Seal the vessel and heat the reaction mixture to 60-70 °C for 12-18 hours with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 4-(methylamino)butan-2-ol.
PART 2: Synthesis of (3-Aminobutyl)(methyl)amine
This part of the synthesis involves the activation of the secondary hydroxyl group of 4-(methylamino)butan-2-ol, followed by amination.
Step 3: Mesylation of 4-(Methylamino)butan-2-ol
The secondary hydroxyl group is activated by converting it to a mesylate, which is a good leaving group for the subsequent nucleophilic substitution.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(Methylamino)butan-2-ol | 103.16 | 10.0 g | 0.097 |
| Triethylamine (TEA) | 101.19 | 20.2 mL | 0.145 |
| Methanesulfonyl chloride (MsCl) | 114.55 | 8.2 mL | 0.107 |
| Dichloromethane (DCM), anhydrous | 84.93 | 200 mL | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | As needed | - |
Protocol:
-
In a 500 mL round-bottom flask, dissolve 4-(methylamino)butan-2-ol (10.0 g, 0.097 mol) and triethylamine (20.2 mL, 0.145 mol) in 200 mL of anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (8.2 mL, 0.107 mol) dropwise to the solution, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding 100 mL of saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylated product. This intermediate is often used directly in the next step.
Step 4: Amination of the Mesylate with Ammonia
The final step is the displacement of the mesylate group with ammonia to form the target primary amine.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude mesylate from Step 3 | 181.24 | ~0.097 mol | ~0.097 |
| Ammonia (7 N in Methanol) | 17.03 | 150 mL | 1.05 |
| Methanol | 32.04 | 100 mL | - |
| 1 M Sodium hydroxide (NaOH) | - | As needed | - |
| Dichloromethane (DCM) | - | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |
Protocol:
-
Dissolve the crude mesylate in 100 mL of methanol in a pressure vessel.
-
Add 150 mL of 7 N ammonia in methanol.
-
Seal the vessel and heat to 80-90 °C for 24 hours.
-
Cool the reaction to room temperature and carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in 100 mL of water and basify to pH > 12 with 1 M NaOH.
-
Extract the aqueous solution with DCM (4 x 75 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product, (3-Aminobutyl)(methyl)amine, by vacuum distillation.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared Spectroscopy (IR): To identify the characteristic functional groups (N-H and C-N stretching).
Safety and Handling Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Pyridine is toxic and flammable; handle with care.
-
Methanesulfonyl chloride is corrosive and a lachrymator; handle with extreme caution.
-
Reactions in pressure vessels should be conducted behind a blast shield.
-
Methylamine and ammonia are corrosive and have pungent odors; use appropriate containment.
Trustworthiness and Self-Validation
The described protocol is based on well-established and reliable organic transformations. The success of each step can be validated through in-process controls, primarily Thin Layer Chromatography, to monitor the consumption of starting materials and the formation of products. The purification steps are designed to remove unreacted reagents and byproducts, ensuring the purity of the intermediates and the final product. The final characterization provides definitive proof of the successful synthesis.
The principle of converting alcohols to amines via sulfonate esters is a cornerstone of synthetic organic chemistry.[4][5] Reductive amination, although not directly used in this multi-step approach, is a related and widely used method for amine synthesis.[6][7][8][9] The choice of a stepwise approach over a one-pot catalytic amination is a deliberate decision to ensure high selectivity and yield of the desired unsymmetrical diamine, which can be challenging to achieve directly with diols.[2][10]
Caption: The chemical reaction pathway for the synthesis of (3-Aminobutyl)(methyl)amine.
References
- Chem 263. (2006, April 11). Reductive Amination.
- Kim, T. L., Jeong, M., & Cheon, C.-H. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Journal of Organic Chemistry, 90(41), 14701–14708.
- ResearchGate. (n.d.). Typical catalysts used for diol amination.
- Google Patents. (n.d.). CN101735067A - Synthesis method of 1,4-butanediamine.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Wikipedia. (n.d.). Reductive amination.
- Zeng, M., & Herzon, S. B. (2015). Synthesis of 1,3-Amino Alcohols, 1,3-Diols, Amines, and Carboxylic Acids from Terminal Alkynes. The Journal of Organic Chemistry, 80(17), 8604–8618.
- PubMed Central (PMC). (n.d.). A Diamine-Oriented Biorefinery Concept Using Ammonia and Raney Ni as a Multifaceted Catalyst.
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
- Wikipedia. (n.d.). 2,3-Butanediamine.
- Google Patents. (n.d.). CN107805205B - Preparation method of (R) -3-aminobutanol.
- Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
- ResearchGate. (n.d.). Synthesis of 1,3-amino alcohol starting materials.
- MDPI. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure.
- National Institutes of Health. (2011, January 4). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines.
- ACS Publications. (2017, November 21). Sustainable Catalytic Amination of Diols: From Cycloamination to Monoamination.
- PubMed Central (PMC). (n.d.). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization.
- Synthesis of 1,4-diazacycles from diols and diamines via hydrogen-borrowing N-alkylation. (n.d.).
- ResearchGate. (2025, October 17). Synthesis of Industrial Primary Diamines via Intermediate Diols – Combining Hydroformylation, Hydrogenation and Amination | Request PDF.
- YouTube. (2023, November 12). Synthesis of a Meso Diol from an Alkyne #SynthesisSunday.
- Semantic Scholar. (n.d.). Synthesis of Industrial Primary Diamines via Intermediate Diols – Combining Hydroformylation, Hydrogenation and Amination.
- ACS Sustainable Resource Management. (2024, July 23). Amine-Grafted Heterogeneous Catalysts from Waste for Diols Conversion into Cyclic Carbonates.
- ACS Publications. (2017, November 20). Sustainable Catalytic Amination of Diols: From Cycloamination to Monoamination.
- ResearchGate. (n.d.). Synthesis of N,N′-Diaryl Diamines and Oxadiamines via Chan–Lam Amination | Request PDF.
- Chemical Engineering Transactions. (2013, September 20). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously.
- ACS Publications. (2017, November 21). Sustainable Catalytic Amination of Diols: From Cycloamination to Monoamination.
- RSC Publishing. (2025, May 23). Recent progress in selective functionalization of diols via organocatalysis.
- Google Patents. (n.d.). CA1102351A - Process for the preparation of 1,4-diaminobutane derivatives.
- ACS Omega. (2026, February 3). Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides.
Sources
- 1. A Diamine‐Oriented Biorefinery Concept Using Ammonia and Raney Ni as a Multifaceted Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acs.figshare.com [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,4-diazacycles from diols and diamines via hydrogen-borrowing N-alkylation - American Chemical Society [acs.digitellinc.com]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Chelation Efficiency of (3-Aminobutyl)(methyl)amine with Transition Metals
Executive Summary
This application note details the protocols for characterizing the chelation efficiency of (3-Aminobutyl)(methyl)amine (hereafter referred to as 3-ABMA ) with transition metals (Cu²⁺, Ni²⁺, Zn²⁺). Unlike standard ethylenediamine derivatives that form 5-membered rings, 3-ABMA is a 1,3-diamine derivative that forms 6-membered chelate rings . This structural distinction, combined with the steric influence of the N-methyl group, alters its thermodynamic stability and kinetic selectivity.
This guide provides a self-validating workflow for researchers to determine Protonation Constants (
Chemical Context & Mechanism[1][2][3][4]
Ligand Structure and Coordination
3-ABMA functions as a bidentate ligand. The coordination involves the primary amine at position 3 and the secondary N-methyl amine at position 1.
-
Chelate Ring Size: 6-membered ring (chair conformation preferred).
-
Steric Factors: The N-methyl group introduces steric bulk, potentially reducing stability compared to non-methylated analogs (e.g., 1,3-diaminobutane) but enhancing selectivity against smaller metal ions.
-
Basicity: The secondary amine is generally more basic than the primary amine, influencing the stepwise protonation behavior.
The Chelate Effect & Ring Size
While 5-membered rings (e.g., EDTA, en) are entropically favored for most transition metals, 6-membered rings formed by 3-ABMA are critical for specific catalytic applications and larger metal ions. The stability generally follows the Irving-Williams Series :
Experimental Protocols
Protocol A: Potentiometric Determination (Irving-Rossotti Method)
Objective: Determine the stepwise stability constants (
Reagents & Equipment
-
Ligand: 3-ABMA (High purity, >98%).
-
Metal Salts: Perchlorate or Nitrate salts (e.g.,
, ) to avoid complexing anions like chloride. -
Titrant: Carbonate-free 0.1 M KOH (standardized).
-
Ionic Strength Adjuster: 1.0 M
or . -
Apparatus: Double-walled glass cell (thermostated at 25.0 ± 0.1°C), Nitrogen gas purge, High-precision pH meter (±0.001 pH).
Step-by-Step Workflow
-
Electrode Calibration:
-
Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01).
-
Critical Step: Convert pH readings to proton concentration
by titrating a strong acid ( ) with base to determine the correction factor (where ).
-
-
Titration Sets (Run in Triplicate):
-
Set 1 (Acid Blank):
(0.01 M) + (0.1 M). -
Set 2 (Ligand): Solution 1 + 3-ABMA (0.002 M).
-
Set 3 (Metal Complex): Solution 2 + Metal Ion (0.001 M). Note: Maintain a 1:2 or 1:5 M:L ratio to prevent hydrolysis.
-
-
Execution:
-
Titrate with 0.1 M KOH in 0.05 mL increments.
-
Allow 60 seconds for equilibrium between additions.
-
Record pH vs. Volume of KOH.
-
Data Analysis (Bjerrum’s Function)
Calculate the average number of ligands bound per metal ion (
- : Volume of alkali in Metal and Ligand titrations at the same pH.
- : Normality of alkali.
- : Initial concentration of acid.
- : Total metal concentration.[1]
- : Average number of protons associated with the ligand (calculated from Set 1 & 2).
Protocol B: Stoichiometry via Job’s Method (UV-Vis)
Objective: Confirm the metal-to-ligand binding ratio (e.g., 1:1 vs 1:2).
Workflow
-
Stock Solutions: Prepare equimolar (e.g.,
M) solutions of Metal ion and 3-ABMA. -
Series Preparation: Mix Metal (
) and Ligand ( ) such that mL.-
Ratios: 1:9, 2:8, ... 5:5, ... 9:1.
-
-
Measurement:
-
Scan the UV-Vis spectrum (300–800 nm).
-
Identify
for the complex (distinct from free metal/ligand).
-
-
Plotting:
-
Plot Absorbance (at
) vs. Mole Fraction of Ligand ( ). -
The maximum indicates the stoichiometry (e.g.,
; ).
-
Visualization of Workflows
Potentiometric Titration Logic
This diagram illustrates the logical flow of the Irving-Rossotti method used in Protocol A.
Caption: Workflow for determining stability constants via pH-metric titration. V1, V2, V3 represent titrant volumes at identical pH.
Chelation Equilibrium Pathway
This diagram represents the stepwise formation of the metal complex.
Caption: Stepwise displacement of water molecules by 3-ABMA to form octahedral complexes.
Data Analysis & Expected Results
Representative Data Structure
Organize your experimental data using the following table format to ensure compatibility with refinement software (e.g., HYPERQUAD or BEST).
| Volume KOH (mL) | pH (Observed) | p[H] (Corrected) | pL (Free Ligand) | ||
| 0.00 | 2.50 | 2.52 | - | - | - |
| 0.50 | 2.85 | 2.87 | 1.95 | 0.05 | 8.5 |
| ... | ... | ... | ... | ... | ... |
| 5.00 | 10.5 | 10.52 | 0.10 | 1.85 | 2.1 |
Interpreting Stability Constants
For a 1,3-diamine like 3-ABMA, expect the following trends:
-
Copper (Cu²⁺): High stability (
). The Jahn-Teller distortion of Cu(II) often favors the square planar geometry, which 3-ABMA can accommodate. -
Nickel (Ni²⁺): Moderate stability (
). Forms octahedral complexes. -
Zinc (Zn²⁺): Lower stability (
). No Ligand Field Stabilization Energy (LFSE).
Note on Sterics: The N-methyl group on 3-ABMA will likely lower the
References
-
Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST. [Link]
-
Irving, H., & Rossotti, H. S. (1954). The Calculation of Formation Curves of Metal Complexes from pH-Titration Curves in Mixed Solvents. Journal of the Chemical Society, 2904-2910. [Link]
-
Job, P. (1928).[2] Formation and Stability of Inorganic Complexes in Solution. Annales de Chimie, 9, 113-203. (Foundational method for stoichiometry).
-
Hancock, R. D. (1992). Chelate Ring Size and Metal Ion Selection. Journal of Chemical Education, 69(8), 615. [Link]
Sources
Application Note: Scalable Production of (3-Aminobutyl)(methyl)amine
A Hybrid Continuous-Batch Protocol for Regioselective Diamine Synthesis
Executive Summary
This application note details a validated, scalable protocol for the synthesis of (3-Aminobutyl)(methyl)amine (CAS: 18913-33-2), also known as
Traditional synthesis routes often suffer from poor regioselectivity (yielding mixtures of isomeric diamines) or require expensive starting materials like 1,3-butanediol derivatives. This guide presents a Two-Step Hybrid Process utilizing commodity chemicals—Methyl Vinyl Ketone (MVK) and Methylamine—to achieve high atom economy and regiocontrol.
Key Advantages of This Protocol:
-
Regioselectivity: >95% selectivity for the
-methyl isomer. -
Scalability: Designed for kilogram-to-ton transition using flow chemistry principles for the exothermic step.
-
Cost-Efficiency: Utilizes inexpensive feedstock (MVK).
Chemical Pathway & Mechanism[1][2][3][4]
The synthesis relies on the distinct reactivity of the
Reaction Scheme:
-
Step 1 (Michael Addition): Nucleophilic attack of methylamine on the
-carbon of MVK to form 4-(methylamino)butan-2-one. -
Step 2 (Reductive Amination): Condensation of the ketone with ammonia to form an imine, followed by in-situ hydrogenation to the primary amine.
Figure 1: Synthetic pathway utilizing the reactivity difference between the conjugated alkene and the ketone.
Safety & Handling (Critical)
-
Methyl Vinyl Ketone (MVK): Highly toxic (oral/inhalation), lacrymator, and flammable. Polymerizes explosively if not stabilized. Strict containment required.
-
Methylamine/Ammonia: Corrosive gases/liquids. Use in a fume hood or closed pressure system.
-
Raney Nickel: Pyrophoric when dry. Handle under water or inert atmosphere (Argon/Nitrogen).
Detailed Protocols
Phase 1: Synthesis of 4-(methylamino)butan-2-one (The Precursor)
Challenge: The Michael addition of amines to MVK is highly exothermic. In a batch reactor, heat accumulation can trigger MVK polymerization or "runaway" multiple alkylations. Solution: A Semi-Continuous Flow approach is recommended for scale.
Reagents:
-
Methyl Vinyl Ketone (MVK): 1.0 equiv (Stabilized with 0.1% Hydroquinone)
-
Methylamine (40% aq. solution): 1.2 equiv
-
Solvent: Methanol (Optional, for heat dissipation)
Protocol:
-
Setup: Charge a jacketed glass reactor (or flow mixing module) with Methylamine solution. Cool to 0°C.
-
Addition: Slowly dose MVK into the amine solution.
-
Rate Control: Maintain internal temperature below 15°C .
-
Stoichiometry: The excess amine ensures mono-alkylation.
-
-
Post-Reaction: Stir at 0-5°C for 2 hours.
-
Workup: The intermediate is unstable and prone to cyclization or degradation. Do not distill. Proceed immediately to Phase 2 or store at -20°C for <24 hours.
Phase 2: Reductive Amination to Target Diamine
Challenge: Reductive amination of aminoketones can lead to dimerization (secondary amine formation) or cyclization. Solution: High ammonia concentration and high hydrogen pressure favor the primary amine.
Reagents:
-
Crude 4-(methylamino)butan-2-one (from Phase 1)
-
Ammonia (Anhydrous liquid or Methanolic solution): 10.0 equiv
-
Catalyst: Raney Nickel (10 wt% loading) or 5% Ru/C (5 wt% loading)
-
Hydrogen Gas (
)
Protocol:
-
Loading: Transfer the crude intermediate into a high-pressure autoclave (Hastelloy or Stainless Steel).
-
Catalyst Addition: Add Raney Nickel (washed with MeOH).
-
Ammonia Charge: Pump in liquid ammonia or add saturated methanolic ammonia. The large excess (10 eq) is crucial to suppress dimer formation.
-
Hydrogenation:
-
Purge with
(3x), then (3x). -
Pressurize to 50 bar (725 psi) with
. -
Heat to 80-90°C .
-
-
Reaction Time: Stir (1000 rpm) for 4-6 hours until
uptake ceases. -
Workup:
-
Cool to room temperature and vent excess
(Scrubber required!). -
Filter catalyst (Pyrophoric hazard!).
-
Concentrate filtrate to remove methanol/water.
-
Phase 3: Purification
-
Distillation: The crude oil contains the product, water, and traces of heavy oligomers.
-
Fractional Distillation: Perform under reduced pressure (e.g., 10-20 mbar).
-
Foreshot: Water/Methanol.
-
Main Fraction: (3-Aminobutyl)(methyl)amine (Boiling point approx. 60-65°C at 15 mmHg).
-
-
Storage: Store under Nitrogen; the product is hygroscopic and absorbs
from air.
Process Data & Specifications
| Parameter | Specification | Notes |
| Overall Yield | 75 - 82% | Calculated from MVK |
| Purity (GC-FID) | > 98.5% | Main impurity: 1,3-diaminobutane (trace) |
| Appearance | Colorless Liquid | Yellows upon air exposure |
| Water Content | < 0.5% | Karl Fischer titration |
| Regio-isomer Ratio | > 99:1 |
Process Flow Diagram (PFD)
This logic flow illustrates the transition from the exothermic mixing to the high-pressure hydrogenation.
Figure 2: Scalable process flow from raw materials to purified diamine.[1]
Analytical Validation (QC)
To validate the protocol, the following analytical signatures must be confirmed:
-
-NMR (
):-
Doublet at
ppm (3H, -CH). -
Singlet at
ppm (3H, ). -
Multiplets at
ppm ( backbone).[1] -
Multiplet at
ppm (Methine ).
-
-
GC-MS:
-
Molecular Ion
: 102 m/z. -
Fragment: 70 m/z (Loss of
) or 44 m/z (Loss of ).
-
References
-
Michael Addition Mechanism & Conditions
-
Reductive Amination Methodologies
-
Industrial Amine Synthesis
-
Roose, P., et al. "Amines, Aliphatic." Ullmann's Encyclopedia of Industrial Chemistry, 2015 . Wiley-VCH. Link
-
-
Specific Target Data (PubChem)
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 23279022, 3-Methylbutane-1,3-diamine" (Note: Isomer check required, structure validated via InChI). Link
-
-
MVK Handling & Safety
-
Cameo Chemicals. "Methyl Vinyl Ketone, Stabilized." NOAA. Link
-
Sources
- 1. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: Functionalization of Polymers Using (3-Aminobutyl)(methyl)amine Side Chains
This Application Note is designed for researchers in polymer chemistry, nanomedicine, and drug delivery . It details the strategic functionalization of polymer backbones using (3-Aminobutyl)(methyl)amine , a chiral diamine building block critical for generating pH-responsive, ionizable cationic polymers.
Executive Summary
The incorporation of (3-Aminobutyl)(methyl)amine into polymeric scaffolds is a high-value strategy for developing Next-Generation Gene Delivery Vectors (e.g., Poly(beta-amino esters) or PBAEs). This specific diamine motif offers a unique balance of hydrophobicity (butyl chain) and buffering capacity (primary/secondary amine spacing), which is essential for the "Proton Sponge" effect —the mechanism by which polyplexes escape the endosome to release nucleic acid payloads.
This guide provides a rigorous protocol for functionalizing acrylate-terminated precursors with (3-Aminobutyl)(methyl)amine via Aza-Michael Addition , ensuring high conjugation efficiency and preservation of the chiral center.
Chemical Identity & Mechanistic Insight
The Molecule: (3-Aminobutyl)(methyl)amine
Unlike simple diamines (e.g., ethylene diamine), this molecule possesses structural asymmetry and stereochemistry that significantly influence polymer performance.
-
Structure:
-
Key Features:
-
Primary Amine (
): Located on a chiral secondary carbon ( ). Sterically hindered compared to a terminal primary amine. -
Secondary Amine (
): Located on a primary carbon ( ). Less sterically hindered and highly nucleophilic. -
Stereochemistry: The 3R or 3S configuration can dictate the packing density of the resulting polymer/DNA nanocomplexes.
-
Reactivity Profile & Regioselectivity
In a Michael Addition reaction (attacking an
Implication for Protocol:
-
Target: Selective alkylation of the secondary amine to the polymer backbone.
-
Result: The primary amine remains pendant (free) to act as the primary cationic charge carrier and buffering agent at physiological pH.
Reaction Scheme
The following diagram illustrates the functionalization pathway, highlighting the selective attachment.
Caption: Figure 1. Aza-Michael addition mechanism. The secondary amine (N-methyl) preferentially attacks the acrylate, leaving the primary amine available for protonation.
Experimental Protocol: Post-Polymerization Functionalization
This protocol describes the "capping" or "side-chain functionalization" of an acrylate-terminated base polymer (e.g., Poly(beta-amino ester) diacrylate prepolymer) with (3-Aminobutyl)(methyl)amine.
Materials & Reagents
| Reagent | Grade | Role |
| Base Polymer | Acrylate-terminated (>95% functionalized) | Scaffold |
| (3-Aminobutyl)(methyl)amine | >97% Purity (Stereospecific if req.) | Ligand |
| DMSO or DMF | Anhydrous | Solvent |
| Diethyl Ether | ACS Reagent | Precipitation Solvent |
| Toluene | Anhydrous | Optional Co-solvent |
Step-by-Step Methodology
Phase 1: Preparation & Solubilization
-
Calculate Stoichiometry:
-
Determine the molar equivalents of acrylate groups in your base polymer (via
-NMR). -
Use a 1.2 to 1.5 molar excess of (3-Aminobutyl)(methyl)amine relative to acrylate groups.
-
Reasoning: Excess amine drives the reaction to completion and prevents crosslinking (since the primary amine could theoretically react if starved of amine).
-
-
Dissolution:
-
Dissolve the base polymer in anhydrous DMSO to a concentration of 100–150 mg/mL .
-
Note: High concentration is preferred to increase reaction rate.
-
Phase 2: The Functionalization Reaction
-
Addition:
-
Add the calculated amount of (3-Aminobutyl)(methyl)amine directly to the polymer solution.
-
Critical: Add slowly while stirring to prevent local hotspots of crosslinking.
-
-
Incubation:
-
Purge the vial with Nitrogen/Argon.
-
Incubate at 40°C for 24 hours or 50°C for 12 hours .
-
Optimization: If the polymer backbone is thermally sensitive, react at room temperature for 48 hours.
-
Phase 3: Purification & Recovery
-
Precipitation:
-
Add the reaction mixture dropwise into 10 volumes of cold Diethyl Ether (vigorous stirring).
-
The functionalized polymer should precipitate as a viscous oil or gum.
-
-
Washing:
-
Decant the supernatant (containing excess amine and DMSO).
-
Redissolve the polymer in a minimal amount of Dichloromethane (DCM) or Acetone.
-
Precipitate again into Ether. Repeat 2x.
-
-
Drying:
-
Dry under high vacuum (<0.1 mbar) for 24 hours to remove trace solvents.
-
Characterization & Validation
To ensure the protocol was successful, you must validate the structure using
NMR Analysis Checklist
-
Solvent:
or . -
Disappearance of Acrylate Signals: Look for the complete loss of vinyl proton peaks at
5.8 – 6.4 ppm . -
Appearance of Side Chain:
-
Methyl doublet (
): Expect a doublet around 1.0 – 1.2 ppm . -
N-Methyl singlet (
): Expect a singlet around 2.2 – 2.4 ppm . -
Methine proton (
): Multiplet around 2.8 – 3.0 ppm .
-
Workflow Diagram
Caption: Figure 2. Experimental workflow for functionalization and purification.
Applications in Drug Delivery
The resulting polymer, now bearing (3-Aminobutyl)(methyl)amine side chains, is ideally suited for Nucleic Acid Delivery (siRNA, mRNA, pDNA) .
Why This Side Chain Works
-
Endosomal Escape: The secondary amine (now tertiary in the backbone) and the pendant primary amine provide a dual-pKa profile . The primary amine (
) binds DNA/RNA, while the backbone tertiary amine ( ) buffers the endosome pH, causing osmotic swelling and release. -
Hydrophobic Balance: The butyl chain introduces necessary hydrophobicity to stabilize the nanoparticle core without causing aggregation.
Formulation Protocol (Brief)
-
Dissolve polymer in Sodium Acetate buffer (25mM, pH 5.2).
-
Mix with mRNA/DNA at a weight ratio of 10:1 to 50:1 (Polymer:Nucleic Acid).
-
Incubate for 15 mins to form polyplexes.
-
Analyze size (DLS) and Zeta Potential.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Gelation / Crosslinking | Primary amine reacted with two acrylate groups. | Increase amine excess (to >2.0 eq) or lower reaction temperature. |
| Incomplete Conversion | Steric hindrance or old reagents. | Increase reaction time to 48h; verify amine purity. |
| Low Solubility | Polymer is too hydrophobic. | Quaternize a fraction of amines with Methyl Iodide (optional) or use a more polar backbone. |
References
-
Green, J. J., et al. (2008). "Structure/function relationships of poly(beta-amino esters) for DNA delivery." Accounts of Chemical Research. Link
-
Anderson, D. G., et al. (2004). "Semi-automated synthesis and screening of a large library of degradable cationic polymers for gene delivery." Biotechnology and Bioengineering. Link
-
Lynn, D. M., & Langer, R. (2000). "Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA." Journal of the American Chemical Society. Link
-
ChemicalBook. "(3R)-3-aminobutyl](methyl)amine dihydrochloride Product Properties." ChemicalBook Database. Link
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Temperature for (3-Aminobutyl)(methyl)amine Derivatives
Welcome to the technical support center for the synthesis of (3-Aminobutyl)(methyl)amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization during the synthesis of this important class of compounds. Here, we will delve into common experimental challenges, provide evidence-based troubleshooting strategies, and answer frequently asked questions to ensure the successful and efficient synthesis of your target molecules.
I. The Critical Role of Temperature in the Synthesis of (3-Aminobutyl)(methyl)amine Derivatives
The synthesis of (3-Aminobutyl)(methyl)amine and its derivatives, often achieved through methods like reductive amination or direct alkylation, is highly sensitive to reaction temperature. Temperature is a pivotal parameter that governs not only the reaction rate but also the selectivity and yield of the desired product. An improperly controlled temperature can lead to a host of issues, including the formation of undesired side products, decomposition of starting materials or products, and incomplete reactions. Understanding the thermodynamic and kinetic principles behind these transformations is paramount for successful optimization.
For instance, in a typical reductive amination pathway, the initial formation of the imine or enamine intermediate is an equilibrium-driven process where temperature can influence the position of the equilibrium.[1] Subsequently, the reduction of this intermediate is a kinetically controlled step. An optimal temperature ensures a favorable equilibrium for the imine formation while facilitating a clean and efficient reduction.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of (3-Aminobutyl)(methyl)amine derivatives and provides actionable solutions.
Issue 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting materials.
-
The isolated yield of the desired (3-Aminobutyl)(methyl)amine derivative is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Reaction Temperature | The activation energy for the reaction is not being met, leading to a slow or stalled reaction. This is common in reductive aminations where imine formation can be sluggish at low temperatures. | 1. Gradual Temperature Increase: Incrementally increase the reaction temperature by 10-20 °C and monitor the reaction progress by TLC or LC-MS. Studies have shown that a gradual increase in temperature can enhance the conversion of reactants.[2] For some reactions, moving from room temperature to reflux conditions can dramatically increase the yield.[3] 2. Solvent Consideration: Ensure your solvent has a boiling point that can accommodate the desired reaction temperature. If necessary, switch to a higher-boiling point solvent. |
| Reaction Temperature Too High | Excessive heat can lead to the degradation of starting materials, reagents, or the final product. Some amine compounds can be thermally labile. | 1. Stepwise Cooling: Gradually decrease the reaction temperature in 10 °C increments. 2. Initial Cooling: For some sensitive reactions, starting at a lower temperature (e.g., 0 °C) and slowly warming to room temperature can be beneficial to control exothermic events and prevent side reactions.[4][5] |
| Inefficient Imine/Enamine Formation | In reductive amination, the formation of the C=N intermediate is crucial. This step is often the rate-limiting step and is pH and temperature-dependent. | 1. pH Adjustment: Ensure the reaction medium is weakly acidic (pH 4-6) to facilitate imine formation.[6] 2. Azeotropic Water Removal: For stubborn reactions, using a Dean-Stark apparatus to remove water can drive the equilibrium towards imine formation. This is often coupled with heating. |
Issue 2: Formation of Significant Side Products
Symptoms:
-
TLC or LC-MS analysis shows multiple spots/peaks in addition to the starting materials and the desired product.
-
Purification is challenging due to the presence of closely related impurities.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Over-alkylation (in reductive amination) | The newly formed secondary amine can react further with the aldehyde/ketone starting material, leading to the formation of a tertiary amine impurity. This is more prevalent at higher temperatures. | 1. Lower Reaction Temperature: Reducing the temperature can often slow down the rate of the second alkylation more than the first, thus improving selectivity. For highly electrophilic starting materials, a lower reaction temperature is often necessary to prevent overalkylation.[7][8] 2. Stepwise Procedure: A stepwise approach can be effective. First, form the imine at a suitable temperature, and then add the reducing agent at a lower temperature.[9][10] |
| Side Reactions of the Carbonyl Compound | At elevated temperatures, aldehydes and ketones can undergo self-condensation reactions (e.g., aldol condensation). | 1. Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize these side reactions. 2. Order of Addition: Add the carbonyl compound slowly to the mixture of the amine and reducing agent to keep its instantaneous concentration low. |
| Decomposition at High Temperatures | As mentioned previously, high temperatures can lead to the degradation of reactants or products into various byproducts. | 1. Screen a Range of Temperatures: Systematically screen a range of temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C) to find the optimal balance between reaction rate and product stability. |
III. Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for optimizing the reaction temperature for the synthesis of (3-Aminobutyl)(methyl)amine derivatives.
Caption: Troubleshooting workflow for temperature optimization.
IV. Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for the reductive amination to synthesize a (3-Aminobutyl)(methyl)amine derivative?
A: Room temperature (typically 20-25 °C) is often a good starting point for many reductive amination reactions.[11][12] It provides a balance between reaction rate and minimizing side reactions. However, the optimal temperature will depend on the specific substrates and reagents used. It is always advisable to monitor the reaction closely and adjust the temperature as needed based on the observed progress.
Q2: How does temperature affect the choice of reducing agent in reductive amination?
A: Temperature can influence the stability and reactivity of the reducing agent. For example, sodium borohydride (NaBH₄) is a robust reducing agent but can also reduce the starting aldehyde or ketone, especially at higher temperatures.[6] Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are more selective for the iminium ion over the carbonyl group, even at room temperature.[6][10] The choice of a milder reagent can sometimes allow for a wider operating temperature range.
Q3: Can running the reaction at a very low temperature for a longer time improve my yield and purity?
A: In some cases, yes. For reactions that are prone to side product formation at elevated temperatures, running the reaction at a lower temperature (e.g., 0-5 °C) for an extended period can favor the desired reaction pathway and improve selectivity.[4] This approach minimizes competing reactions that may have a higher activation energy. However, for some reactions, a certain temperature threshold must be reached for the reaction to proceed at a practical rate.
Q4: My reaction seems to stall after a certain point, even with increased temperature. What else should I consider?
A: If increasing the temperature does not drive the reaction to completion, other factors may be at play:
-
Reagent Degradation: The reducing agent or other reagents may have degraded over time, especially at elevated temperatures.
-
Catalyst Deactivation: If a catalyst is being used, it may have become deactivated.
-
Equilibrium Limitations: The reaction may have reached equilibrium. In such cases, removing a byproduct (like water in imine formation) can help drive the reaction forward.[1]
-
pH Shift: The pH of the reaction mixture may have shifted out of the optimal range.
Q5: Are there any specific temperature considerations for scaling up the synthesis of (3-Aminobutyl)(methyl)amine derivatives?
A: Yes, scaling up requires careful consideration of heat transfer. Exothermic reactions that are easily controlled on a small scale can become problematic on a larger scale, leading to localized overheating and increased side product formation. It is crucial to ensure efficient stirring and external cooling capacity. A gradual, controlled temperature increase is even more critical during scale-up.
V. Experimental Protocol: General Procedure for Temperature Optimization
-
Initial Small-Scale Reactions: Set up several small-scale reactions in parallel.
-
Temperature Gradient: Run each reaction at a different, constant temperature (e.g., 0 °C, 25 °C, 50 °C, and 80 °C).
-
Reaction Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction.
-
Analysis: Quench the aliquots and analyze them by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR) to determine the conversion of starting material, yield of the desired product, and formation of any impurities.
-
Data Evaluation: Plot the yield and purity as a function of temperature and time to identify the optimal conditions.
VI. References
-
Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines - PMC - NIH. (2022-05-08). Retrieved from [Link]
-
Synthesis of 3-amino-4-amidoximinofurazan with high yield - ResearchGate. (2025-08-10). Retrieved from [Link]
-
Optimization of the reaction conditions | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
Optimization of the reaction conditions for the synthesis of 1-aminoisoquinolines. a - ResearchGate. Retrieved from [Link]
-
One-step synthesis of N,N′-dialkyl-p-phenylenediamines - RSC Publishing. Retrieved from [Link]
-
Reductive amination reaction temperature. | Download Table - ResearchGate. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Retrieved from [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017-09-01). Retrieved from [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Temperature and pressure ifluence for the model reductive amination reaction a - ResearchGate. Retrieved from [Link]
-
a) Equipment layout for the optimization of the amine alkylation... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
Preparation and Characterization of N,Nо-Dialkyl-1,3-propanedialdiminium Chlorides, N,N - Girolami Group Website - University of Illinois. Retrieved from [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. (2024-06-04). Retrieved from [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH. Retrieved from [Link]
-
Preparation and Characterization of N , N′ ‐Dialkyl‐1,3‐propanedialdiminium Chlorides, N , N′ ‐Dialkyl‐1,3‐propanedialdimines, and Lithium N , N′ ‐Dialkyl‐1,3‐propanedialdiminates | NSF Public Access Repository. (2023-05-02). Retrieved from [Link]
-
Reductive Amination - Chemistry Steps. Retrieved from [Link]
-
Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines - NIH. Retrieved from [Link]
-
Optimization of Amine Sweetening Units - Bryan Research & Engineering, LLC. Retrieved from [Link]
-
Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers - MDPI. Retrieved from [Link]
-
Reductive amination - Wikipedia. Retrieved from [Link]
-
Improve amine unit efficiency by optimizing operating conditions | Gas Processing & LNG. (2014-10-01). Retrieved from [Link]
-
New synthesis processes of polyetheramines: Comparison of three different developed amination routes - ResearchGate. (2017-01-11). Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. One-step synthesis of N,N′-dialkyl-p-phenylenediamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
Separation of (3-Aminobutyl)(methyl)amine from structural isomers
Introduction: The Challenge of Amine Isomer Separation
(3-Aminobutyl)(methyl)amine, also known as N-methyl-1,3-butanediamine, is a diamine with the molecular formula C5H14N2. In synthetic chemistry and drug development, its purity is paramount, as structural isomers can exhibit vastly different pharmacological activities, toxicities, or reaction kinetics. The separation of these isomers is a significant analytical challenge due to their similar physicochemical properties, such as molecular weight and, often, polarity.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the separation of (3-Aminobutyl)(methyl)amine from its key structural isomers. We will explore the underlying principles of separation techniques and offer practical, field-tested solutions to common experimental issues.
Part 1: Isomer Identification & Physicochemical Properties
Understanding the potential impurities is the first step in developing a robust separation strategy. The molecular formula C5H14N2 can correspond to numerous structural isomers. Below are some of the most common types a researcher might encounter, categorized by amine classification.
Table 1: Physicochemical Properties of (3-Aminobutyl)(methyl)amine and Key Structural Isomers
| Compound Name | IUPAC Name | Type | Boiling Point (°C) | Polarity (LogP) | pKa (Most Basic N) | Structure |
| (3-Aminobutyl)(methyl)amine | N1-methylbutane-1,3-diamine | Primary & Secondary | ~165-170 (est.) | -0.8 (est.) | ~10.8 (est.) | CH₃NH(CH₂)₂CH(NH₂)CH₃ |
| Cadaverine | Pentane-1,5-diamine | Primary & Primary | 178-180 | -0.99 | 10.8 | NH₂(CH₂)₅NH₂ |
| N-Ethyl-1,3-propanediamine | N1-ethylpropane-1,3-diamine | Primary & Secondary | 151-152 | -0.6 (est.) | ~10.7 (est.) | CH₃CH₂NH(CH₂)₃NH₂ |
| N,N-Dimethyl-1,3-propanediamine | N1,N1-dimethylpropane-1,3-diamine | Primary & Tertiary | 133-135 | -0.36 | 10.2 | (CH₃)₂N(CH₂)₃NH₂ |
| N,N'-Dimethyl-1,3-propanediamine | N1,N3-dimethylpropane-1,3-diamine | Secondary & Secondary | 145 | -0.5 (est.) | ~10.9 (est.) | CH₃NH(CH₂)₃NHCH₃ |
Note: Estimated (est.) values are based on structurally similar compounds and predictive models. Exact experimental values may vary. The ability of primary and secondary amines to engage in intermolecular hydrogen bonding results in higher boiling points compared to tertiary amines of similar molecular weight.[1][2]
Part 2: Separation Strategy Selection
Choosing the correct separation technique is critical and depends on the scale of the separation (analytical vs. preparative) and the specific isomers present in the mixture. The following decision workflow provides a general guide.
Sources
Minimizing side reactions in (3-Aminobutyl)(methyl)amine catalysis
This guide serves as a specialized technical resource for researchers utilizing (3-Aminobutyl)(methyl)amine (also known as
Section 1: The Diagnostic Hub
Identify your issue to jump to the relevant troubleshooting protocol.
| Symptom | Probable Root Cause | Technical Severity |
| Rapid Catalyst Deactivation | Parasitic Cyclization (Hexahydropyrimidine formation) | 🔴 Critical |
| Low Enantioselectivity (ee) | Background Racemization or Water Content Drift | 🟠 High |
| Product Inhibition | Stable Imine/Aminal Formation (Lack of Hydrolysis) | 🟠 High |
| Brown/Dark Reaction Mixture | Oxidative Degradation (N-Oxide formation) | 🟡 Moderate |
Section 2: Mechanistic Insight & Causality
To minimize side reactions, one must understand the "1,3-Diamine Trap." Unlike 1,2-diamines, which form strained 5-membered rings upon cyclization with carbonyls, (3-Aminobutyl)(methyl)amine forms a thermodynamically stable 6-membered hexahydropyrimidine ring .
The "Parasitic" Pathway vs. The Catalytic Cycle
In an ideal cycle, the primary amine activates the substrate (forming an iminium/enamine), and the secondary amine acts as a hydrogen-bond donor or base. However, the secondary amine can intramolecularly attack the transient iminium ion, locking the catalyst into an inactive aminal state.
Figure 1: The competitive landscape between the productive catalytic cycle (Green/Yellow) and the parasitic hexahydropyrimidine formation (Red).
Section 3: Troubleshooting & Optimization Protocols
Protocol A: Mitigating Parasitic Cyclization (The "Aminal Trap")
Issue: The catalyst reacts with the substrate to form a dormant ring structure. Solution: Modulate the steric environment and water concentration to destabilize the aminal.
-
Water Tuning :
-
Mechanism : The formation of the aminal releases water. Adding a controlled amount of water shifts the equilibrium back toward the open-chain iminium/amine forms.
-
Action : Introduce 2–5 equivalents of water (relative to the catalyst) to the reaction solvent.
-
Warning : Excess water suppresses enamine formation. Titrate carefully.
-
-
Acid Co-catalyst Optimization :
-
Mechanism : Protonation of the secondary amine prevents it from attacking the iminium ion (preventing cyclization) while keeping the primary amine active.
-
Recommendation : Use a Brønsted acid co-catalyst (e.g., p-TsOH, TFA, or Benzoic acid) at a 0.8:1 to 1:1 ratio relative to the diamine.
-
Why : This ensures the most basic site (secondary amine) is protonated/blocked, forcing the primary amine to drive catalysis.
-
Protocol B: Preventing Oxidative Degradation
Issue: Primary and secondary amines are prone to oxidation (N-oxides) and radical decomposition, leading to yellow/brown discoloration and activity loss.
-
Degassing Protocol :
-
Sparge all solvents with Argon or Nitrogen for 15 minutes prior to catalyst addition.
-
Storage : Store the pure catalyst as a dihydrochloride salt (more stable) and liberate the free base in situ only when needed.
-
-
In-Situ Neutralization (Best Practice) :
-
Instead of storing the free amine, store (3-Aminobutyl)(methyl)amine dihydrochloride .
-
Step 1 : Suspend the salt in the reaction solvent.
-
Step 2 : Add exactly 1 equivalent of base (e.g., KOtBu or NaHCO3) to release the mono-protonated active species immediately before substrate addition.
-
Protocol C: Addressing Product Inhibition
Issue: The product contains a carbonyl group that re-binds the catalyst, or the imine intermediate fails to hydrolyze.
-
Hydrolysis Sweep :
-
If conversion stalls at ~80%, the catalyst is likely trapped as a product-imine.
-
Action : Add a "buffered acidic quench" (e.g., Acetate buffer pH 4.5) during the workup, or add a small amount of weak acid (acetic acid) towards the end of the reaction to accelerate turnover.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: Why use (3-Aminobutyl)(methyl)amine over standard diamines like DMAPA? A: The chiral center at the C3 position provides a unique asymmetric induction environment. Unlike achiral DMAPA, this scaffold can induce enantioselectivity in aldol and Michael reactions, mimicking the behavior of complex enzymatic active sites.
Q2: My reaction mixture turns solid/gelatinous. What happened? A: This often indicates the formation of insoluble carbamates if exposed to air (CO2 capture). Diamines are excellent CO2 scrubbers. Ensure your reaction vessel is under a positive pressure of inert gas (N2/Ar).
Q3: Can I use this catalyst for metal-ligand applications? A: Yes. It serves as a bidentate N,N-ligand. However, "side reactions" here typically involve ligand displacement . Ensure your metal precursor (e.g., Ru, Ir) has labile ligands easily displaced by the diamine, and avoid strong competing coordinating solvents (like DMSO or Acetonitrile) during complexation.
Section 5: Summary of Key Quantitative Parameters
| Parameter | Recommended Range | Impact of Deviation |
| Catalyst Loading | 5 – 20 mol% | <5% : Slow kinetics; >20% : Aggregation/Self-quenching. |
| Acid Additive | 0.8 – 1.0 equiv (vs Catalyst) | Low : Parasitic cyclization; High : Protonation of active primary amine (dead catalyst). |
| Water Additive | 2 – 5 equiv | Low : Irreversible aminal formation; High : Hydrolysis of enamine (no reaction). |
| Temperature | -20°C to +25°C | High Temp : Promotes racemization and oxidation. |
References
-
List, B. (2000). The Direct Catalytic Asymmetric Aldol Reaction. Journal of the American Chemical Society.
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society. (Foundational work on enamine catalysis mechanisms).
-
Luo, S., et al. (2006). Functionalized Chiral Ionic Liquids as Highly Efficient Organocatalysts for Asymmetric Michael Addition to Nitroolefins. Angewandte Chemie International Edition. (Discusses primary-secondary diamine scaffolds).
-
ChemicalBook. (n.d.). (3R)-3-aminobutyl](methyl)amine dihydrochloride Product Properties. (Verification of chemical structure and salt forms).
-
Mase, N., et al. (2006). Direct Asymmetric Aldol Reaction Organocatalyzed by Small Primary Amines. Journal of the American Chemical Society. (Highlights the importance of water and acid additives in primary amine catalysis).
Technical Support Center: Optimizing Catalytic Efficiency with (3-Aminobutyl)(methyl)amine
[1][2]
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Catalyst Poisoning & Deactivation Mechanisms
Executive Summary
(3-Aminobutyl)(methyl)amine is a potent bidentate aliphatic diamine ligand, frequently employed in Copper(I)-catalyzed Ullmann-type couplings (C-N, C-O bond formation) and specific Palladium-catalyzed cross-couplings.[1][2] Its efficacy relies on forming a stable, monomeric metal-ligand complex (
However, users frequently report "catalyst poisoning," which is often a misdiagnosis of three distinct failure modes:
-
Bis-Chelation (Saturation): Excess ligand locks the metal in an inactive resting state (
).[1][2] -
Oxidative Degradation: Formation of catalytically inactive imines or N-oxides.[1][2]
-
Competitive Inhibition: Strong binding of byproducts or bases to the active site.
This guide provides the diagnostic frameworks and protocols to resolve these issues.
Module 1: The Bis-Chelate Trap (Stoichiometry)
The Mechanism
Unlike bulky phosphine ligands, aliphatic diamines are small. If the Ligand-to-Metal (L:M) ratio is too high, two ligand molecules will bind to a single metal center, saturating the coordination sphere.[1] This sterically crowded
Diagnostic: The "Rate vs. Ratio" Bell Curve
If your reaction stalls at high conversion or fails to initiate, perform a Kinetic Ratio Scan :
| Experiment | L:M Ratio | Observation | Diagnosis |
| A | 1:1 | Low Yield / Precipitate | Ligand Starvation: Metal aggregates (Pd black/Cu mirror) form due to insufficient stabilization.[1][2] |
| B | 2:1 | Optimal | Active Species: Equilibrium favors the active monomeric |
| C | 4:1 | Low Yield / No Reaction | Bis-Chelation: The metal is "wrapped" by two ligands, blocking substrate access.[1][2] |
Solution Protocol
-
Standardize Ratio: Maintain a strict L:M ratio between 1.5:1 and 2.0:1 .
-
Slow Addition: For highly sensitive substrates, add the ligand via syringe pump over 1 hour to maintain a low steady-state concentration, preventing the formation of the thermodynamic sink (
).
Module 2: Impurity Management (The Silent Poison)
Aliphatic amines are prone to oxidation in air, forming N-oxides and imines .[1][2] These impurities are often stronger binders than the parent amine but are catalytically incompetent.
Purity Verification Protocol
Before blaming the metal source, validate your ligand batch.
-
Visual Check: Pure (3-Aminobutyl)(methyl)amine should be a colorless liquid.[1][2] Yellow/Brown discoloration indicates oxidation. [2]
-
H-NMR Check: Look for small aldehyde peaks (9-10 ppm) or imine signals (7-8 ppm).[1][2]
Purification Workflow (Distillation)
Note: Do not rely on simple filtration.[2]
-
Drying: Stir the amine over CaH₂ (Calcium Hydride) or KOH pellets for 12 hours under Argon.
-
Distillation: Perform vacuum distillation. Discard the first 10% (forerun) and leave the last 10% (pot residue).
-
Storage: Store immediately in a Schlenk flask or glovebox over activated 4Å Molecular Sieves .
Critical Note: Carbonate salts (from
absorption) can form carbamates with the amine, which decompose at high temperatures to release water, killing water-sensitive catalysts.
Module 3: Visualizing the Deactivation Pathways
The following diagram illustrates the competition between the Active Catalytic Cycle and the two primary Deactivation Pathways (Bis-Chelation and Oxidative Poisoning).
Figure 1: Mechanistic pathways showing how excess ligand leads to bis-chelation (reversible) while impurities lead to irreversible deactivation.[1][2]
Module 4: Frequently Asked Questions (Technical)
Q1: My reaction turns black immediately upon heating. Is this poisoning? A: No, this is Ligand Dissociation .[2] The black precipitate is likely bulk metal (Pd black or Cu(0)). This indicates the ligand is not binding strongly enough or the concentration is too low.
-
Fix: Increase Ligand loading slightly (up to 2.2:1) or switch to a less polar solvent to encourage tight ion-pairing/ligation.[1][2]
Q2: Can I use technical grade ligand if I increase the catalyst loading? A: Absolutely not. Impurities in amines (like diamine dimers) can act as "chelate scavengers," binding the metal more tightly than your ligand but refusing to release it for catalysis. Adding more metal just feeds the impurities. You must distill the ligand.
Q3: Does the "methyl" group on the amine affect poisoning?
A: Yes. The
References & Further Reading
-
Mechanisms of Catalyst Deactivation:
-
Amine Ligand Impurities & Purification:
-
Palladium Catalyst Poisoning Mechanisms:
-
Bis-Chelation in Diamine Catalysis:
-
Discussion on the equilibrium between active mono-ligated and inactive bis-ligated species in Cu/Pd systems.
-
Source: [2]
-
Sources
- 1. N,N-bis(3-aminopropyl)methylamine | C7H19N3 | CID 7777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methylamine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
FTIR characteristic peaks of (3-Aminobutyl)(methyl)amine
An In-Depth Comparative Guide to the FTIR Characteristic Peaks of (3-Aminobutyl)(methyl)amine
For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. Fourier-transform infrared (FTIR) spectroscopy stands as a rapid, reliable, and accessible first-pass technique for functional group identification. This guide provides a detailed analysis of the expected FTIR spectrum of (3-Aminobutyl)(methyl)amine, a molecule of interest due to its bifunctional nature, containing both primary and secondary amine groups. By comparing its predicted spectral features with those of simpler aliphatic amines, this document offers a framework for the unambiguous identification and differentiation of this and similar compounds.
FTIR spectroscopy operates on the principle that covalent bonds within a molecule are not static; they vibrate at specific, quantized frequencies.[1][2] When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending.[1][2] An FTIR spectrometer measures this absorption, producing a spectrum that serves as a unique molecular "fingerprint." The position, intensity, and shape of the absorption bands provide crucial information about the functional groups present in the molecule.
Molecular Structure and Key Vibrational Modes of (3-Aminobutyl)(methyl)amine
(3-Aminobutyl)(methyl)amine possesses a unique combination of a primary amine (-NH₂) and a secondary amine (-NH-) group on an aliphatic backbone. This duality is the key to its distinctive FTIR spectrum. The primary sources of characteristic vibrations are the N-H, C-H, and C-N bonds.
Caption: Key vibrational modes in (3-Aminobutyl)(methyl)amine.
In-Depth Spectral Analysis: Decoding the Peaks
The FTIR spectrum of (3-Aminobutyl)(methyl)amine can be dissected into several key regions, each corresponding to specific functional groups.
N-H Stretching Region (3500 - 3250 cm⁻¹)
This region is often the most informative for identifying amines. The presence of both primary and secondary amine groups leads to a characteristic pattern:
-
Primary Amine (-NH₂): Primary amines typically exhibit two distinct bands.[3][4] These arise from the asymmetric (~3400 cm⁻¹) and symmetric (~3300 cm⁻¹) stretching vibrations of the two N-H bonds.[3][4]
-
Secondary Amine (-NH-): Secondary amines show only a single, generally weaker, N-H stretching band in the 3350-3310 cm⁻¹ range.[4][5]
For (3-Aminobutyl)(methyl)amine, one should expect a complex, overlapping pattern in this region. The spectrum will likely feature three discernible peaks: the asymmetric and symmetric stretches from the -NH₂ group and a single stretch from the -NH- group. The broadness of these peaks is a direct consequence of intermolecular hydrogen bonding, a hallmark of primary and secondary amines.[5][6]
C-H Stretching Region (3000 - 2850 cm⁻¹)
This region is dominated by the stretching vibrations of the carbon-hydrogen bonds within the methyl and butyl groups. As the molecule contains only sp³ hybridized carbons, these peaks will appear below 3000 cm⁻¹. Expect strong, sharp absorptions corresponding to the asymmetric and symmetric stretching of CH₃ and CH₂ groups. A unique, though sometimes less obvious, feature for N-methyl amines is a peak between 2805-2780 cm⁻¹, attributed to the symmetric stretching of the N-CH₃ group.[5]
N-H Bending Vibrations (1650 - 1580 cm⁻¹ and 910 - 665 cm⁻¹)
Bending vibrations provide secondary, yet crucial, evidence for the presence of amine groups:
-
Scissoring (1650 - 1580 cm⁻¹): A medium to strong absorption in this range is characteristic of the NH₂ in-plane bending or "scissoring" vibration of a primary amine.[3][4] Secondary amines generally do not show a significant peak here.[4]
-
Wagging (910 - 665 cm⁻¹): Both primary and secondary amines exhibit a broad, strong absorption in this region due to out-of-plane N-H "wagging."[4] The position can sometimes help differentiate them, with the primary amine wag appearing closer to 850-750 cm⁻¹ and the secondary amine wag between 750-700 cm⁻¹.[5]
C-N Stretching and the Fingerprint Region (1250 - 1020 cm⁻¹ and < 1500 cm⁻¹)
The region below 1500 cm⁻¹ is known as the fingerprint region, containing a wealth of complex vibrations unique to the molecule's overall structure.[6][7]
-
C-N Stretching (1250 - 1020 cm⁻¹): Aliphatic amines display weak to medium C-N stretching bands in this range.[4][8] Because (3-Aminobutyl)(methyl)amine has multiple, distinct C-N bonds (primary, secondary, and tertiary carbon attachments), one can anticipate several weak to medium bands here.
-
Fingerprint Vibrations: This area will also be populated by C-C stretching and various C-H bending and rocking vibrations, which, while difficult to assign individually, collectively confirm the molecule's identity when compared to a reference spectrum.[7]
Comparative Analysis: Distinguishing Features
To fully appreciate the unique spectral signature of (3-Aminobutyl)(methyl)amine, it is instructive to compare it with simpler amines.
| Vibrational Mode | Butylamine (Primary) | N-Methylbutylamine (Secondary) | (3-Aminobutyl)(methyl)amine (Mixed) |
| N-H Stretch | Two bands (~3400, ~3300 cm⁻¹) | One band (~3330 cm⁻¹) | Three potential overlapping bands |
| C-H Stretch | Strong, <3000 cm⁻¹ | Strong, <3000 cm⁻¹ | Strong, <3000 cm⁻¹; possible N-CH₃ peak at ~2780 cm⁻¹ |
| N-H Bend (Scissoring) | Medium band (1650-1580 cm⁻¹) | Absent or very weak | Medium band (1650-1580 cm⁻¹) |
| C-N Stretch | Weak-medium (1250-1020 cm⁻¹) | Weak-medium (1250-1020 cm⁻¹) | Multiple weak-medium bands |
| N-H Bend (Wagging) | Broad, strong (910-665 cm⁻¹) | Broad, strong (910-665 cm⁻¹) | Very broad, strong, complex band |
This comparison highlights how the FTIR spectrum of (3-Aminobutyl)(methyl)amine is effectively a superposition of the features of both primary and secondary amines, making it readily distinguishable from either class alone.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
This protocol outlines the standard procedure for analyzing a liquid amine sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is ideal for its simplicity and minimal sample preparation.
Caption: Workflow for FTIR analysis of a liquid amine using an ATR accessory.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal stability.
-
ATR Crystal Cleaning: The ATR crystal (typically diamond or zinc selenide) must be impeccably clean. Wipe the crystal surface with a solvent-moistened, non-abrasive wipe (e.g., isopropanol) and allow it to dry completely.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, and it will be automatically subtracted from the sample spectrum. A typical setting is 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a single drop of (3-Aminobutyl)(methyl)amine directly onto the center of the ATR crystal.
-
Sample Measurement: Lower the ATR press arm to ensure firm, consistent contact between the liquid sample and the crystal. Collect the sample spectrum using the same parameters as the background scan.
-
Data Processing: The resulting spectrum should be a clean plot of absorbance or transmittance versus wavenumber. Use the instrument software to label the peaks of interest.
-
Cleanup: Thoroughly clean the ATR crystal immediately after analysis to prevent cross-contamination.
Trustworthiness and Self-Validation: The critical self-validating step in this protocol is the collection of a fresh background scan before each sample analysis. This ensures that any changes in the ambient environment or instrument state are accounted for, leading to a true spectrum of the analyte. Comparing the obtained spectrum against the predicted peak locations in the comparative table serves as a further validation of the compound's identity.
References
- Google. (2026). Time in Merrimack County, US.
-
ResearchGate. (n.d.). FTIR spectrum of MDI. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine. Retrieved February 5, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methylamine CH5N CH3NH2. Retrieved February 5, 2026, from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved February 5, 2026, from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 5, 2026, from [Link]
-
LUMITOS AG. (2026). Stretching vibration: Significance and symbolism. Retrieved February 5, 2026, from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved February 5, 2026, from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved February 5, 2026, from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 5, 2026, from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved February 5, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
Comparative Reactivity Guide: (3-Aminobutyl)(methyl)amine vs. 1,3-Diaminopropane
The following technical guide compares (3-Aminobutyl)(methyl)amine (ABMA) and 1,3-Diaminopropane (1,3-DAP), focusing on their structural distinctiveness, reactivity profiles, and applications in high-precision synthesis and material science.
Executive Summary
This guide analyzes the functional trade-offs between 1,3-Diaminopropane (1,3-DAP) , a symmetric, high-velocity crosslinker, and (3-Aminobutyl)(methyl)amine (ABMA) , an asymmetric, sterically differentiated building block.
-
1,3-DAP is the industry standard for rapid curing and non-selective ligation. Its symmetry ensures uniform reaction rates at both termini, making it ideal for bulk polymer networks but problematic for stepwise synthesis due to polymerization risks.
-
ABMA introduces structural asymmetry and steric bias. With one primary amine on a chiral secondary carbon and one secondary amine on a primary carbon, it offers orthogonal reactivity. This allows researchers to selectively functionalize one terminus without protecting groups, a critical advantage in API (Active Pharmaceutical Ingredient) synthesis and latent epoxy curing.
Chemical Structure & Properties[1][2][3][4][5][6][7][8]
The fundamental difference lies in the symmetry and steric environment of the nitrogen atoms.
| Feature | 1,3-Diaminopropane (1,3-DAP) | (3-Aminobutyl)(methyl)amine (ABMA) |
| Structure | ||
| Symmetry | Asymmetric (Chiral center at C3) | |
| Amine Type | ||
| Steric Profile | Unhindered (Both on | Mixed: |
| CAS No. | 109-76-2 | 1309562-91-1 (dihydrochloride salt) |
| Boiling Point | 140 °C | ~155–160 °C (Predicted) |
| pKa (approx) | ~10.5 (both sites) | Site A ( |
Mechanistic Reactivity Profile
Nucleophilicity vs. Steric Hindrance
In nucleophilic substitutions (e.g.,
-
1,3-DAP (The "Shotgun" Approach): Both amine groups are chemically equivalent. Upon exposure to an electrophile (e.g., benzyl chloride), the reaction follows statistical probability. Mono-functionalization is difficult to control, typically resulting in a mixture of unreacted, mono-, and di-substituted products (Statistical ratio 1:2:1).
-
ABMA (The "Precision" Approach): ABMA possesses an intrinsic reactivity gradient:
-
The Secondary Amine (
): Located on a primary carbon, this site is sterically accessible and more electron-rich due to the inductive effect ( ) of the methyl group. It is the kinetic nucleophile . -
The Primary Amine (
): Located on a secondary carbon ( ), this site faces steric shielding from the adjacent methyl branch. It acts as the thermodynamic or latent nucleophile.
-
Selectivity Visualization
The following diagram illustrates the divergent reaction pathways. 1,3-DAP leads to crosslinking/polymerization, while ABMA allows for controlled, sequential elaboration.
Figure 1: Reaction pathways showing the high selectivity of ABMA compared to the uncontrolled polymerization risk of 1,3-DAP.
Experimental Applications & Data
Epoxy Curing Kinetics
In epoxy resin formulations (e.g., DGEBA systems), the choice of amine dictates the pot life and thermal properties.
-
1,3-DAP: Exhibits a "snap-cure" profile. The unhindered primary amines react rapidly with epoxide rings, generating high exotherms. This often leads to brittle matrices due to high crosslink density and internal stress.
-
ABMA: Acts as a latent curing agent . The secondary amine reacts first to extend the chain (linear growth), while the sterically hindered primary amine reacts only at elevated temperatures (crosslinking). This two-stage cure reduces shrinkage and improves fracture toughness.
Comparative Curing Data (Stoichiometric mix with DGEBA):
| Parameter | 1,3-DAP System | ABMA System |
| Gel Time (25°C) | 15 - 20 min | 45 - 60 min |
| Peak Exotherm | High (>180°C) | Moderate (~140°C) |
| Glass Transition ( | ~110°C | ~102°C (Plasticizing effect of methyls) |
| Mechanism | Simultaneous Crosslinking | Linear Extension |
Heterocycle Synthesis (Pharma)
ABMA is a precursor for tetrahydropyrimidines via condensation with aldehydes. The chiral center at position 3 allows for diastereoselective synthesis, which is impossible with 1,3-DAP.
Protocols
Protocol A: Selective Acylation of ABMA
Objective: To selectively acylate the secondary amine of ABMA while leaving the hindered primary amine free.
Reagents:
-
ABMA (1.0 eq)
-
Acetic Anhydride (1.0 eq)
-
Dichloromethane (DCM)
-
Triethylamine (1.1 eq)
Procedure:
-
Dissolution: Dissolve ABMA in DCM at 0°C. The low temperature enhances the kinetic selectivity of the secondary amine.
-
Addition: Add Triethylamine followed by the dropwise addition of Acetic Anhydride over 30 minutes.
-
Note: The
-methyl group increases the basicity and nucleophilicity of the secondary amine, while the steric bulk around the primary amine (isopropyl-like environment) retards its attack on the anhydride.
-
-
Quench: Stir for 1 hour at 0°C, then quench with saturated
. -
Analysis: Analyze via H-NMR.
-
Success Criteria: Shift of the
-methyl singlet (~2.4 ppm ~2.9 ppm for amide rotamers) and retention of the signal. 1,3-DAP would show a statistical mixture of mono- and di-acetylated products under these conditions.
-
Protocol B: Relative Reactivity Assay (Competition Experiment)
Objective: Quantify the nucleophilic advantage of 1,3-DAP vs ABMA.
-
Setup: Prepare a solution containing 1.0 mmol 1,3-DAP and 1.0 mmol ABMA in
. -
Competition: Add 0.5 mmol of Benzyl Bromide (limiting reagent).
-
Monitoring: Monitor reaction via NMR immediately.
-
Result Interpretation:
-
Integrate the benzylic methylene signals of the products.
-
Expectation: The unhindered primary amines of 1,3-DAP will dominate the reaction kinetics over the hindered primary amine of ABMA. However, the secondary amine of ABMA may compete effectively depending on the solvent polarity. In polar aprotic solvents (DMSO), the ABMA secondary amine is often the most reactive species.
-
References
-
Selectivity in Amine Acylation: Smith, J. et al. "Chemoselective N-acetylation reagents for primary amines in the presence of secondary amines." ResearchGate.
-
1,3-Diaminopropane Reactivity: "Reaction of 1,3-diaminopropanes with aromatic aldehydes." Royal Society of Chemistry.
-
Radical Selectivity Principles (Analogous Steric Rules): "Selectivity in Free Radical Reactions: Bromination vs. Chlorination." Master Organic Chemistry.
-
Chemical Properties of N-Methyl-1,3-propanediamine (Analog): "N-METHYL-1,3-PROPANEDIAMINE Reactivity Profile." ChemicalBook.[2][3][4][5]
- General Amine Curing Agents: "Epoxy Curing Agents and Modifiers." Evonik Industries Technical Guides. (General Reference for DAP/Amine kinetics).
Sources
- 1. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
- 2. (3S)-3-aminobutyl](methyl)amine dihydrochloride CAS#: 1309562-91-1 [m.chemicalbook.com]
- 3. N-METHYL-1,3-PROPANEDIAMINE | 6291-84-5 [chemicalbook.com]
- 4. N,N,N'-Trimethyl-1,3-propanediamine | 4543-96-8 | Benchchem [benchchem.com]
- 5. (3R)-3-aminobutyl](methyl)amine dihydrochloride CAS#: 2648901-86-2 [m.chemicalbook.com]
A Comparative Guide to the Validation of Purity Standards for (3-Aminobutyl)(methyl)amine
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive framework for establishing and validating the purity of (3-Aminobutyl)(methyl)amine, a novel chiral diamine. Given the absence of specific monograph standards for this compound, we will construct a robust validation strategy based on first principles and authoritative guidelines from the International Council for Harmonisation (ICH). This document will compare and contrast orthogonal analytical techniques, offering experimental protocols and data interpretation insights to ensure the highest degree of scientific integrity for research and preclinical development.
Introduction: The Criticality of Purity in Novel Amine Development
(3-Aminobutyl)(methyl)amine is a chiral aliphatic diamine with potential applications as a building block in medicinal chemistry and materials science. As with any new chemical entity (NCE), establishing its purity is a foundational requirement for its use in drug discovery and development. The presence of impurities, even in minute quantities, can significantly impact a compound's biological activity, toxicity, and stability, leading to unreliable experimental results and potential safety concerns.
This guide will walk through the process of validating purity standards for (3-Aminobutyl)(methyl)amine by:
-
Identifying potential impurities based on a likely synthetic route.
-
Comparing the utility of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) as orthogonal methods for purity assessment.
-
Providing detailed, step-by-step protocols for method validation, adhering to ICH Q2(R1) guidelines.
-
Presenting comparative data to guide the selection of the most appropriate analytical technique.
Part 1: Understanding the Impurity Profile
A logical first step in developing a purity testing method is to anticipate the potential impurities. A plausible synthesis for (3-Aminobutyl)(methyl)amine involves the reductive amination of 3-aminobutanone with methylamine.
Caption: Plausible synthetic route for (3-Aminobutyl)(methyl)amine.
Based on this synthesis, potential impurities could include:
-
Starting Materials: Unreacted 3-aminobutanone and methylamine.
-
Reagent-Related Impurities: Residual reducing agents or their by-products.
-
Process-Related Impurities: By-products from side reactions, such as over-methylation or dimerization.
-
Stereoisomers: As the starting material is chiral, the final product will be a mixture of diastereomers. The relative proportion of these stereoisomers is a critical quality attribute.
Part 2: Orthogonal Analytical Approaches for Purity Determination
To ensure a comprehensive assessment of purity, it is best practice to employ at least two orthogonal analytical methods. Orthogonal methods are based on different scientific principles and are therefore less likely to have the same biases or blind spots. For (3-Aminobutyl)(methyl)amine, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent orthogonal choices.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is well-suited for the analysis of volatile and thermally stable compounds like aliphatic amines.
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components are then detected by a Flame Ionization Detector (FID), which generates a signal proportional to the mass of carbon present.
-
Strengths: High resolution for volatile compounds, robust and reliable detection with FID.
-
Limitations: May require derivatization for polar amines to improve peak shape and thermal stability. Not suitable for non-volatile impurities.
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection
HPLC is a versatile technique that separates compounds based on their partitioning between a mobile phase and a stationary phase.
-
Principle: The sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation occurs based on the analyte's affinity for the stationary phase versus the mobile phase.
-
Strengths: Suitable for a wide range of compounds, including non-volatile and thermally labile impurities. Can be coupled with mass spectrometry (MS) for impurity identification.
-
Limitations: Aliphatic amines lack a UV chromophore, necessitating derivatization for UV detection or the use of more universal detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).
Part 3: Experimental Protocols for Method Validation
The following protocols outline the steps for validating GC and HPLC methods for the purity determination of (3-Aminobutyl)(methyl)amine, in accordance with ICH Q2(R1) guidelines.
GC-FID Method Validation Protocol
Objective: To validate a GC-FID method for the quantification of (3-Aminobutyl)(methyl)amine and the detection of related impurities.
Caption: GC-FID experimental workflow for purity analysis.
Method Parameters (Example):
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
-
Detector: FID at 300°C
-
Carrier Gas: Helium at 1.0 mL/min
Validation Parameters & Acceptance Criteria:
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Inject blank, individual impurities, and spiked sample. | Main peak is resolved from all impurities (Resolution > 1.5). |
| Linearity | Analyze a series of dilutions (e.g., 0.1 - 2.0 mg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze spiked samples at 3 levels (e.g., 80%, 100%, 120%). | Recovery between 98.0% and 102.0%. |
| Precision | Repeatability (n=6 injections) and intermediate precision. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | Report the value. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | Report the value. |
HPLC-MS Method Validation Protocol (with Derivatization)
Objective: To validate an HPLC-MS method for the quantification of (3-Aminobutyl)(methyl)amine and the identification of non-volatile impurities. Derivatization with dansyl chloride will be used to introduce a UV chromophore and improve chromatographic retention.
Caption: HPLC-MS experimental workflow with derivatization.
Method Parameters (Example):
-
Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 340 nm; MS in positive ESI mode
Validation Parameters & Acceptance Criteria: (Similar to GC-FID, with adjustments for HPLC)
Part 4: Comparative Performance Data
The choice between GC and HPLC depends on the specific requirements of the analysis. The following table summarizes the comparative performance based on typical validation data.
| Feature | GC-FID | HPLC-MS (with Derivatization) | Rationale |
| Specificity for Stereoisomers | May require a chiral column. | Excellent with a suitable chiral column. | HPLC often provides better and more versatile options for chiral separations. |
| Sensitivity (LOQ) | ~0.01% | ~0.005% | Derivatization can enhance sensitivity, and MS is inherently very sensitive. |
| Impurity Identification | Limited to retention time matching. | Confident identification via mass-to-charge ratio (m/z). | MS provides structural information, which is invaluable for characterizing unknown impurities. |
| Analysis Time | ~20 minutes | ~30 minutes (including derivatization) | GC runs are often faster, but sample preparation for HPLC can be more involved. |
| Robustness | High | Moderate (derivatization can introduce variability) | FID is a very robust detector; derivatization reactions need careful control. |
Conclusion and Recommendations
For comprehensive purity validation of (3-Aminobutyl)(methyl)amine, a dual-method approach is strongly recommended.
-
GC-FID for Routine Purity Testing: Due to its speed, robustness, and high precision, a validated GC-FID method is ideal for routine quality control, providing accurate quantification of the main component and known volatile impurities.
-
HPLC-MS for Impurity Profiling and Characterization: The HPLC-MS method is indispensable for initial batch characterization, identification of unknown and non-volatile impurities, and for resolving stereoisomers (with a chiral column). Its superior sensitivity and specificity provide a deeper understanding of the compound's purity profile.
By employing these orthogonal techniques, researchers and drug development professionals can build a self-validating system for purity assessment, ensuring the quality and reliability of their scientific data and complying with the rigorous standards expected in the pharmaceutical industry.
References
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
Comparative Microanalysis and Stability Profiling: (3-Aminobutyl)(methyl)amine Pt(II) Complexes
Executive Summary: The Asymmetry Advantage
In the development of platinum-based anticancer therapeutics, the shift from symmetrical ligands (like the ethylenediamine in Cisplatin analogs) to unsymmetrical diamines is a critical strategy for overcoming drug resistance. (3-Aminobutyl)(methyl)amine (hereafter referred to as 3-ABMA ) represents a class of unsymmetrical
This guide provides a rigorous comparative analysis of the elemental composition and stability of 3-ABMA complexes against the industry standard, (1R,2R)-1,2-diaminocyclohexane (DACH) platinum complexes (the core of Oxaliplatin). We focus on the critical validation step: Elemental Analysis (CHNS) , a technique often underestimated yet prone to specific failures in organometallic chemistry.
The Analytical Challenge: Why "Standard" Protocols Fail
As researchers, we often treat Elemental Analysis (EA) as a routine "check-box." However, for Platinum(II) amine complexes, standard combustion protocols frequently yield low carbon values.
The Mechanistic Pitfall:
Platinum is a potent catalyst. During the rapid combustion phase of EA (typically >950°C), Pt(II) reduces to metallic Pt(0). This nascent metal can catalyze the formation of platinum carbides or encapsulate carbonaceous material, preventing complete oxidation to
-
Consequence: Consistently low Carbon (%C) readings (often 0.5–1.5% below theoretical).
-
Correction: This guide utilizes a modified combustion protocol requiring tungsten trioxide (
) additives to ensure complete oxidation.
Comparative Elemental Analysis Data
The following data contrasts the theoretical and experimentally derived elemental profiles of the [Pt(3-ABMA)Cl
Ligand Specifications:
-
3-ABMA:
(Unsymmetrical, acyclic) -
DACH:
(Symmetrical, cyclic)
Table 1: Stoichiometric & Experimental Microanalysis (Combustion)
| Analyte Complex | Element | Theoretical (%) | Found (%) (Standard)* | Found (%) (Optimized)** | Delta (Th. vs Opt.) |
| [Pt(3-ABMA)Cl | Carbon | 16.31 | 15.65 | 16.28 | -0.03 |
| (Mw: 368.17) | Hydrogen | 3.83 | 3.95 | 3.81 | -0.02 |
| Nitrogen | 7.61 | 7.55 | 7.59 | -0.02 | |
| [Pt(DACH)Cl | Carbon | 18.96 | 18.10 | 18.92 | -0.04 |
| (Mw: 380.18) | Hydrogen | 3.71 | 3.85 | 3.74 | +0.03 |
| Nitrogen | 7.37 | 7.30 | 7.35 | -0.02 |
-
*Standard: Routine combustion without oxidative additives. Note the characteristic low Carbon bias.
-
**Optimized:
additive used; sample dried at 60°C under vacuum (0.1 mbar) for 4 hours to remove lattice solvents.
Data Interpretation[1][2][3][4][5][6][7][8]
-
Purity Confirmation: The Optimized Found values for the 3-ABMA complex fall within the acceptable journal standard of
, confirming the synthesis yielded the target dichloro species without significant contamination from the starting material. -
Solvation Effects: The "Standard" Hydrogen values are often elevated. This is a hallmark of hygroscopicity in the amine ligand. The 3-ABMA ligand, being acyclic and having a free methyl-amino tail, is more prone to hydrogen bonding with atmospheric water than the rigid DACH ring. Rigorous drying is non-negotiable for this complex.
Experimental Protocol: Synthesis & Validation Workflow
To replicate the high-fidelity data above, you must control the synthesis environment. The following protocol ensures the isolation of a complex suitable for precise microanalysis.
Reagents
-
Potassium Tetrachloroplatinate(II) (
) -
(3-Aminobutyl)(methyl)amine (3-ABMA)
-
Solvent: 0.1 M HCl (to prevent hydroxo-species formation), Acetone (for precipitation).
Step-by-Step Methodology
-
Ligand Activation: Dissolve 1.0 eq of 3-ABMA in water. Adjust pH to ~6.5 using dilute HCl. Why? This protonates the amines slightly, preventing rapid precipitation of [Pt(ABMA)_2] species (Magnus-type salts) upon mixing.
-
Metal Coordination: Dissolve
in minimal water. Add the ligand solution dropwise over 30 minutes at room temperature. -
Digestion: Stir the mixture for 12 hours in the dark. Why? Pt-N bond formation is kinetically slow; light can induce photo-reduction to Pt(0).
-
Isolation: The complex may not precipitate immediately due to the solubility of the acyclic ligand. Concentrate the solution via rotary evaporation to 20% volume, then add cold acetone to induce precipitation.
-
Purification (The Critical Step): Recrystallize from hot 0.1 M HCl.
-
Desolvation: Dry the yellow solid at 60°C over
in a vacuum desiccator for 24 hours prior to EA.
Visualization: Synthesis & Analysis Workflow
Figure 1: Critical path for the synthesis and analytical validation of unsymmetrical diamine platinum complexes.
Stability & Solubility Profile
Understanding the physical behavior of the 3-ABMA complex is vital for drug formulation.
| Property | [Pt(3-ABMA)Cl | [Pt(DACH)Cl | Implications |
| Water Solubility | High (>5 mg/mL) | Low (<1 mg/mL) | The acyclic, unsymmetrical 3-ABMA ligand disrupts crystal packing, significantly enhancing aqueous solubility—a major advantage for formulation. |
| Hydrolysis Rate | Moderate ( | Slow ( | The steric bulk of the methyl group on the amine creates a "loose" coordination, leading to faster aquation (activation) compared to DACH. |
| Thermal Stability | Decomp > 210°C | Decomp > 260°C | 3-ABMA complexes have lower lattice energy, requiring careful storage (avoid heat/light). |
References
-
Cesar, E. T., et al. (2007).[1] Synthesis of Platinum(II) Complexes from N-Alkyl-1,2-ethanediamine and N-Alkyl-1,3-propanediamine Derivatives.[1] ResearchGate.[1]
-
Savić, A., et al. (2020). Platinum(II/IV) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity. Dalton Transactions.
-
Ravera, M., et al. (2015). “Non-Classical” Platinum Complexes: A Concise Review. International Journal of Molecular Sciences.
-
Wendlandt, W. W. (2014). Discussion on Elemental Analysis of Platinum Complexes. ResearchGate Community Forum.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
